4-Chloro-5-methoxy-2-methyl-quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-methoxy-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-6-8(12)11-9(13-7)4-3-5-10(11)14-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYODCSNXOVWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)C=CC=C2OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445028 | |
| Record name | 4-chloro-5-methoxy-2-methyl-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59611-54-0 | |
| Record name | 4-chloro-5-methoxy-2-methyl-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Chloro-5-methoxy-2-methyl-quinoline basic properties
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 4-Chloro-5-methoxy-2-methylquinoline
Executive Summary
In modern medicinal chemistry, the quinoline nucleus represents a privileged scaffold, heavily utilized in the development of antimalarials, kinase inhibitors, and antimicrobial agents. 4-Chloro-5-methoxy-2-methylquinoline (CAS: 59611-54-0) is a highly specialized building block that offers precise regiocontrol for late-stage functionalization[1]. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind its reactivity, specifically focusing on how the unique substitution pattern—particularly the peri-interaction between the C4 and C5 positions—dictates its behavior in synthetic workflows.
Physicochemical Properties & Structural Dynamics
Understanding the baseline properties of 4-Chloro-5-methoxy-2-methylquinoline is critical for predicting its solubility, stability, and reactivity in complex synthetic environments.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 4-Chloro-5-methoxy-2-methylquinoline |
| CAS Registry Number | 59611-54-0 |
| Molecular Formula | C11H10ClNO |
| Molecular Weight | 207.66 g/mol |
| SMILES String | COc1cccc2c1c(Cl)cc(n2)C |
| Appearance | White to off-white solid |
| Primary Reaction Vector | C4 (Nucleophilic Aromatic Substitution) |
Structural Analysis
The molecule's reactivity is governed by three distinct structural domains:
-
The C4-Chloro Group (The Electrophilic Hub): The chlorine atom at the 4-position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The heterocyclic nitrogen acts as an electron sink, stabilizing the anionic Meisenheimer intermediate formed during nucleophilic attack[2].
-
The C5-Methoxy Group (The Modulator): The methoxy group is electron-donating via resonance, which slightly deactivates the ring. More importantly, its spatial proximity to the C4 position creates a significant peri-steric interaction. This steric shielding restricts the Bürgi-Dunitz trajectory of incoming bulky nucleophiles, requiring elevated thermal energy to drive substitutions[3].
-
The C2-Methyl Group (The Latent Nucleophile): The methyl protons at the 2-position are weakly acidic due to the electron-withdrawing effect of the adjacent imine nitrogen. Under strongly basic conditions, this site can be deprotonated to form an enamine-like intermediate, allowing for Knoevenagel-type condensations.
Caption: Reactivity map of 4-Chloro-5-methoxy-2-methylquinoline highlighting primary reaction vectors.
Chemical Reactivity & Mechanistic Causality
The defining characteristic of 4-Chloro-5-methoxy-2-methylquinoline is its performance in SNAr reactions. When synthesizing 4-aminoquinolines (a common pharmacophore), the reaction proceeds via an addition-elimination mechanism.
The Causality of Reaction Conditions: Because the C5-methoxy group projects into the spatial hemisphere of the C4-carbon, it creates a steric bottleneck. Standard SNAr conditions (e.g., room temperature amine coupling) often fail or stall at low conversions. To overcome the activation energy barrier imposed by this peri-interaction, reactions must be driven by either:
-
High Thermal Energy: Heating the reaction to 120–140 °C in polar aprotic solvents (like DMF or DMSO)[2].
-
Acid Catalysis: Using a catalytic amount of HCl to protonate the quinoline nitrogen. This increases the electrophilicity of the C4 carbon, lowering the LUMO energy and compensating for the steric hindrance caused by the methoxy group.
Experimental Workflows & Methodologies
The synthesis of 4-Chloro-5-methoxy-2-methylquinoline from basic starting materials relies on a robust, two-step sequence: the Conrad-Limpach cyclization followed by deoxychlorination.
Caption: Two-step synthesis workflow via Conrad-Limpach cyclization and subsequent chlorination.
Protocol 1: Conrad-Limpach Synthesis of the Quinolin-4-ol Precursor
The Conrad-Limpach reaction is the standard method for constructing the 4-hydroxyquinoline core[4].
-
Step 1 (Condensation): Combine equimolar amounts of 3-methoxyaniline and ethyl acetoacetate in a flask with a catalytic amount of glacial acetic acid. Heat to 110 °C equipped with a Dean-Stark trap to remove the water byproduct. The removal of water drives the equilibrium toward the Schiff base (enamine) intermediate.
-
Step 2 (Thermal Cyclization): Dissolve the crude enamine in a high-boiling inert solvent (e.g., Dowtherm A or diphenyl ether). Dropwise, add this solution to a separate flask of the same solvent pre-heated to 250 °C.
-
Causality & Validation: The extreme temperature is strictly necessary to provide the activation energy for the electrocyclic ring closure[4]. The reaction is self-validating: as the cyclization occurs, the highly polar 5-methoxy-2-methylquinolin-4-ol product becomes insoluble in the non-polar solvent and precipitates out as a solid upon cooling.
Protocol 2: Deoxychlorination to 4-Chloro-5-methoxy-2-methylquinoline
-
Step 1 (Activation): Suspend the 5-methoxy-2-methylquinolin-4-ol in neat Phosphorus Oxychloride (POCl3) (approx. 3-5 equivalents). POCl3 acts as both the solvent and the electrophilic activating agent.
-
Step 2 (Substitution): Heat the mixture to reflux (approx. 105 °C) for 2–4 hours. The quinolone tautomer attacks the phosphorus, forming a phosphorodichloridate leaving group. Chloride ions generated in situ then displace this group via an addition-elimination mechanism.
-
Causality & Validation: This protocol is visually self-validating. The starting quinolin-4-ol is insoluble in POCl3. As the reaction proceeds, the formation of the chloroquinoline product results in a completely homogeneous, dark solution. Complete dissolution indicates the endpoint of the reaction. Quench carefully over crushed ice to hydrolyze excess POCl3, followed by neutralization with aqueous ammonia to precipitate the target compound.
Applications in Drug Development
In pharmaceutical research, 4-Chloro-5-methoxy-2-methylquinoline serves as an advanced intermediate. By subjecting this compound to SNAr with various primary and secondary amines, researchers generate libraries of 4-aminoquinolines[2]. The presence of the 5-methoxy group is often strategically utilized in kinase inhibitor design; the oxygen atom can act as a hydrogen bond acceptor with the kinase "hinge" region, while its steric bulk forces the resulting 4-amino substituent into a specific bioactive conformation, thereby increasing target selectivity.
References
- Appchem. "4-CHLORO-5-METHOXY-2-METHYL-QUINOLINE | 59611-54-0 | C11H10ClNO." Appchem Catalog. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDghgsE-Fi2L6j4g-g4Bu8fpEQtxAsGkQYf9HQ4e7f1FdgVMSfZH6cme6T8DawMCEzTtU-d3uak82VOis0BHpF6BUjltR3k2wG6WFQbb92Nv3RvnRmDZQApcB-FQO7adGsaYOlo6H-sX3WWkglEQf2lKE1zUgJgR0ICHQ7P-6nup6wCjOxq8GmwJkpoOdjvLeoDwYkreEEl05v14RhrtnEEATjEV0Y3IOi2znk4s2Lqqg3nvlhHg3gKmTQ3IjEJvi0FKfGsZcnrX_ieaLrMyw=]
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Sources
An In-depth Technical Guide to the Physicochemical Characteristics of 4-Chloro-5-methoxy-2-methyl-quinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of 4-Chloro-5-methoxy-2-methyl-quinoline (CAS No. 59611-54-0). Quinoline derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of biological activities. The specific substitution pattern of a chloro, methoxy, and methyl group on the quinoline scaffold, as seen in the target molecule, can significantly influence its pharmacological and toxicological profile. This document collates available predicted data, offers a comparative analysis with related isomers, and presents detailed, field-proven experimental protocols for the determination of its key physicochemical properties. This guide is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of this and similar molecules in drug discovery and development.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural bioactive compounds. Its rigid, bicyclic aromatic structure provides a versatile framework for the spatial orientation of various functional groups, enabling interaction with a wide range of biological targets. The introduction of substituents such as halogens, alkoxy, and alkyl groups can profoundly modulate the electronic properties, lipophilicity, and metabolic stability of the quinoline core, thereby fine-tuning its therapeutic efficacy and safety profile. 4-Chloro-5-methoxy-2-methyl-quinoline is a distinct isomer within this class, and a thorough understanding of its physicochemical properties is fundamental to unlocking its therapeutic potential and guiding further research.
Molecular Structure and Identification
A precise understanding of the molecular structure is the foundation for interpreting all other physicochemical data.
Figure 1: 2D Chemical Structure of 4-Chloro-5-methoxy-2-methyl-quinoline.
Table 1: Chemical Identifiers for 4-Chloro-5-methoxy-2-methyl-quinoline
| Identifier | Value | Source |
| CAS Number | 59611-54-0 | [1][2] |
| Molecular Formula | C₁₁H₁₀ClNO | [1] |
| Molecular Weight | 207.66 g/mol | [1] |
| InChI | InChI=1S/C11H10ClNO/c1-7-6-8(12)11-9(13-7)4-3-5-10(11)14-2/h3-6H,1-2H3 | [2] |
| InChIKey | PDYODCSNXOVWCS-UHFFFAOYSA-N | [2] |
| SMILES | CC1=CC(Cl)=C2C(=C1)C=CC=C2OC | [1] |
Physicochemical Properties: Predicted and Comparative Data
Table 2: Physicochemical Properties of 4-Chloro-5-methoxy-2-methyl-quinoline and Related Isomers
| Property | 4-Chloro-5-methoxy-2-methyl-quinoline (Predicted/Supplier Data) | 4-Chloro-6-methoxy-2-methyl-quinoline (Experimental) | 4-Chloro-8-methoxy-2-methyl-quinoline (CAS 64951-58-2) |
| Melting Point (°C) | Not available | 98-99 | Not available |
| Boiling Point (°C) | 308.8 ± 37.0 at 760 mmHg | Not available | Not available |
| Density (g/cm³) | 1.2 ± 0.1 | Not available | Not available |
| Vapor Pressure (mmHg at 25°C) | 0.0 ± 0.6 | Not available | Not available |
| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and methanol.[3] | Soluble in various organic solvents.[3] | Not available |
It is crucial to note that the position of the methoxy group can significantly influence the crystal lattice packing and intermolecular forces, leading to different melting points among isomers.
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, self-validating protocols for the experimental determination of the key physicochemical properties of 4-Chloro-5-methoxy-2-methyl-quinoline.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range (typically ≤ 1°C) is indicative of high purity.
Figure 2: Workflow for Melting Point Determination.
Step-by-Step Protocol:
-
Sample Preparation: Finely grind a small amount of the crystalline solid.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample at a rate of approximately 10-15°C per minute until the temperature is about 20°C below the expected melting point.
-
Data Acquisition: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
-
Validation: For a newly synthesized compound, a sharp melting point range is a strong indicator of purity.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the molecular structure of 4-Chloro-5-methoxy-2-methyl-quinoline.
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
Figure 3: Workflow for NMR Spectroscopic Analysis.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer: Filter the solution into a 5 mm NMR tube.
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz).
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Analysis:
-
¹H NMR: Analyze the chemical shifts (ppm), integration (proton count), and multiplicity (splitting pattern) of the signals.
-
¹³C NMR: Analyze the chemical shifts of the carbon signals.
-
Expected Spectral Features (Based on Related Isomers):
-
¹H NMR: Expect signals for the methyl group (singlet, ~2.5-2.7 ppm), the methoxy group (singlet, ~3.9-4.1 ppm), and aromatic protons in the 7-8.5 ppm region with characteristic coupling patterns.
-
¹³C NMR: Expect signals for the methyl carbon (~20-25 ppm), the methoxy carbon (~55-60 ppm), and aromatic and heterocyclic carbons in the 100-160 ppm range.
IR spectroscopy is used to identify the functional groups present in a molecule.
Step-by-Step Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands for the functional groups present.
Expected Absorption Bands:
-
C-H stretching (aromatic and aliphatic): ~3100-2850 cm⁻¹
-
C=C and C=N stretching (aromatic rings): ~1600-1450 cm⁻¹
-
C-O stretching (methoxy group): ~1250-1000 cm⁻¹
-
C-Cl stretching: ~800-600 cm⁻¹
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Figure 4: Workflow for Mass Spectrometric Analysis.
Step-by-Step Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Analysis: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. For 4-Chloro-5-methoxy-2-methyl-quinoline, the expected [M+H]⁺ peak would be at m/z 208.05.
Synthesis and Reactivity
Conclusion
This technical guide has provided a detailed overview of the known and predicted physicochemical characteristics of 4-Chloro-5-methoxy-2-methyl-quinoline. While a scarcity of direct experimental data exists, the provided information, including comparative data from related isomers and robust experimental protocols, offers a solid foundation for researchers. The systematic application of the described methodologies will enable the unambiguous characterization of this compound, facilitating its exploration in drug discovery and other chemical sciences.
References
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Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]
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PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylquinoline. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]
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Appchem. (n.d.). 4-CHLORO-5-METHOXY-2-METHYL-QUINOLINE. Retrieved March 15, 2026, from [Link]
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Wu, Y., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Retrieved March 15, 2026, from [Link]
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Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. (n.d.). Retrieved March 15, 2026, from [Link]
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SCIRP. (n.d.). Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. Retrieved March 15, 2026, from [Link]
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NIST. (n.d.). 4-Chloroquinoline. NIST WebBook. Retrieved March 15, 2026, from [Link]
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SpectraBase. (n.d.). 4-Chloroquinoline. Retrieved March 15, 2026, from [Link]
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MDPI. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved March 15, 2026, from [Link]
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NIST. (n.d.). Quinoline, 4-methyl-. NIST WebBook. Retrieved March 15, 2026, from [Link]
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ResearchGate. (2019). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Retrieved March 15, 2026, from [Link]
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PubChem. (n.d.). 4-Chloro-2-methylquinoline. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]
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Wikipedia. (n.d.). Quinaldine. Retrieved March 15, 2026, from [Link]
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Molbase. (n.d.). 4-Chloro-8-methoxy-2-methylquinoline (64951-58-2) Precursors. Retrieved March 15, 2026, from [Link]
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4-Chloro-5-methoxy-2-methyl-quinoline in Anticancer Research: Scaffold Functionalization, Mechanistic Pathways, and Drug Development Protocols
Executive Summary and Scaffold Rationale
In the landscape of targeted oncology, the quinoline nucleus has emerged as a highly privileged pharmacophore. Specifically, 4-Chloro-5-methoxy-2-methyl-quinoline (CAS: 59611-54-0) serves as a critical, highly reactive building block for the synthesis of multi-targeted anticancer agents[1].
As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but as a programmable scaffold. The structural logic of this compound dictates its utility in drug design:
-
The C4-Chloro Group: The electron-withdrawing nature of the quinoline nitrogen renders the C4 position highly electrophilic. The chloride acts as an excellent leaving group, making this site primed for Nucleophilic Aromatic Substitution ( SNAr ) to link various pharmacophores (e.g., chalcones, anilines, or triterpenoids)[2][3].
-
The 5-Methoxy Group: This electron-donating moiety increases the electron density of the carbocyclic ring. More importantly, in the context of kinase inhibition, the oxygen atom acts as a crucial hydrogen-bond acceptor, anchoring the molecule within the ATP-binding hinge region of target kinases[4].
-
The 2-Methyl Group: Provides strategic steric bulk, restricting the rotational freedom of the molecule and locking the synthesized hybrid into a bioactive conformation that maximizes target affinity.
Mechanistic Pathways of Quinoline Hybrids in Oncology
Quinoline derivatives synthesized from this scaffold do not rely on a single mode of action; they are polypharmacological agents. By hybridizing 4-chloro-2-methylquinoline derivatives with other active moieties, researchers have successfully engineered compounds that disrupt tumor survival through three primary axes[5][6]:
-
Kinase Inhibition: Nitrogen-containing heterocycles are classic kinase inhibitors. Quinoline hybrids have demonstrated profound efficacy in inhibiting MEK and PIM-1/2 kinases, which are critical for tumor cell proliferation and survival[4][7].
-
Mitochondrial Disruption and ROS Generation: Certain quinoline-chalcone derivatives induce severe mitochondrial depolarization. This collapse of the mitochondrial membrane potential triggers a lethal surge in Reactive Oxygen Species (ROS), overwhelming the cancer cell's redox homeostasis[8][9].
-
DNA Intercalation: The planar, aromatic nature of the quinoline ring allows it to slip between DNA base pairs, disrupting topoisomerase activity and preventing DNA replication during the S-phase of the cell cycle[5][6].
Fig 1: Polypharmacological pathways of quinoline derivatives triggering cancer cell apoptosis.
Quantitative Efficacy of Molecular Hybrids
To overcome drug resistance, the molecular hybridization strategy is employed. By reacting 4-chloro-5-methoxy-2-methyl-quinoline (or its direct analogs) with other known anticancer pharmacophores, synergistic effects are achieved[4][9].
The table below summarizes the quantitative in vitro cytotoxicity ( IC50 ) of recent quinoline hybrids synthesized via this scaffold methodology.
| Compound Hybrid Type | Target Cell Line | Cancer Type | IC50 (µM) | Primary Mechanism of Action |
| Quinoline-Chalcone (12e) | MGC-803 | Gastric | 1.38 | ROS Generation / Apoptosis[9] |
| Quinoline-Chalcone (12e) | HCT-116 | Colorectal | 5.34 | ROS Generation / Apoptosis[9] |
| Quinoline-Ursolic Acid (4d) | HeLa | Cervical | 0.08 | MEK Inhibition[4] |
| Quinoline-Ursolic Acid (4d) | MDA-MB-231 | Breast | 0.12 | MEK Inhibition[4] |
| Quinoline-Pyridine (6e) | HepG-2 | Liver | < 2.00 | PIM-1/2 Kinase Inhibition[7] |
Data Synthesis Note: The sub-micromolar efficacy of the Quinoline-Ursolic acid hybrids highlights the immense potential of utilizing the quinoline core to enhance the bioavailability and target-binding affinity of bulky triterpenoids.
Self-Validating Experimental Protocols
To ensure scientific integrity, drug development workflows must be designed as self-validating systems. The following protocols detail the synthesis and biological evaluation of these derivatives, emphasizing the causality behind each methodological choice.
Fig 2: Self-validating workflow from chemical synthesis to mechanistic biological screening.
Protocol A: Synthesis of Quinoline Hybrids via SNAr
Objective: To link a nucleophilic pharmacophore (e.g., an amino-chalcone) to the C4 position of 4-chloro-5-methoxy-2-methyl-quinoline.
-
Reaction Setup: Dissolve 1.0 equivalent of 4-chloro-5-methoxy-2-methyl-quinoline and 1.1 equivalents of the nucleophilic partner in anhydrous ethanol (EtOH).
-
Causality: Anhydrous conditions prevent the competitive hydrolysis of the C4-chloride to a hydroxyl group.
-
-
Catalysis: Add a catalytic amount of concentrated HCl (or an appropriate base like KOH, depending on the nucleophile's pKa)[2].
-
Causality: Acid catalysis protonates the quinoline nitrogen, drastically increasing the electrophilicity of the C4 carbon, thereby accelerating the SNAr mechanism.
-
-
Reflux & Monitoring: Heat the mixture to 80°C under reflux for 8 hours. Monitor progression via Thin Layer Chromatography (TLC).
-
Purification (Self-Validation Step): Evaporate the solvent and purify the crude product via silica gel column chromatography.
-
Critical Control: Before proceeding to biological assays, the compound must be analyzed via HPLC. Only batches with >95% purity are advanced, ensuring that observed cytotoxicity is not an artifact of unreacted precursors.
-
Protocol B: In Vitro Cytotoxicity and ROS Mechanistic Assay
Objective: To quantify the anticancer efficacy and validate the ROS-mediated apoptotic pathway.
-
Cell Seeding: Seed human cancer cells (e.g., HCT-116 or MCF-7) in 96-well plates at a density of 5×103 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat cells with varying concentrations of the synthesized quinoline derivative (0.1 µM to 50 µM).
-
Self-Validation Controls: Include a positive control (e.g., 5-Fluorouracil or Doxorubicin) to validate assay sensitivity, and a vehicle control (DMSO ≤ 0.1% v/v) to rule out solvent-induced toxicity.
-
-
MTT Viability Assay: After 48 hours, add MTT reagent. The reduction of MTT to purple formazan by mitochondrial reductase is directly proportional to the number of viable cells. Calculate the IC50 using non-linear regression analysis.
-
ROS Quantification (Mechanistic Validation): For compounds showing low IC50 values, treat a fresh batch of cells at the IC50 concentration for 12 hours. Stain with DCFDA (2',7'-dichlorofluorescin diacetate).
-
Causality: DCFDA is a cell-permeable fluorogenic dye that measures hydroxyl, peroxyl, and other ROS activity within the cell. Analyze via flow cytometry. A rightward shift in fluorescence intensity confirms that the quinoline derivative's mechanism of action involves oxidative stress[9].
-
Conclusion
The rational design of anticancer therapeutics requires starting materials that offer both chemical versatility and inherent biological affinity. 4-Chloro-5-methoxy-2-methyl-quinoline perfectly encapsulates these requirements. By leveraging its reactive C4 position for molecular hybridization, and relying on its methoxy and methyl groups for target-site anchoring, researchers can systematically develop multi-targeted agents that overcome the resistance profiles of modern tumors. Adhering to strict, self-validating protocols ensures that the transition from chemical synthesis to mechanistic validation remains robust and reproducible.
References
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Arabian Journal of Chemistry. "Comprehensive review on current developments of quinoline-based anticancer agents". Arabian Journal of Chemistry, 2016. Available at:[Link]
-
ResearchGate. "Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy". ResearchGate, 2024. Available at:[Link]
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Journal of Enzyme Inhibition and Medicinal Chemistry. "Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors". Taylor & Francis, 2019. Available at:[Link]
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RSC Advances. "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview". Royal Society of Chemistry, 2025. Available at:[Link]
-
Bioorganic & Medicinal Chemistry. "Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights". NIH PubMed, 2024. Available at:[Link]
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Molecules. "Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives". NIH PubMed Central, 2021. Available at:[Link]
-
ResearchGate. "Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives". ResearchGate, 2025. Available at:[Link]
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Pharmaceuticals. "Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review". NIH PubMed Central, 2023. Available at:[Link]
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The Quinoline Scaffold: A Privileged Structure in Drug Discovery
An In-depth Technical Guide to the Synthesis and History of 4-Chloro-5-methoxy-2-methyl-quinoline
This guide provides a comprehensive technical overview of 4-Chloro-5-methoxy-2-methyl-quinoline, a substituted quinoline of interest in medicinal chemistry. Rather than a singular "discovery" event, the history of this compound is rooted in the foundational development of quinoline synthesis. This document details the logical synthetic pathway, the historical context of the methods employed, and the potential applications for researchers in drug discovery and organic synthesis.
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1] First isolated from coal tar in 1834, its derivatives have demonstrated a vast range of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] The strategic functionalization of the quinoline core allows for the fine-tuning of these biological activities. The subject of this guide, 4-Chloro-5-methoxy-2-methyl-quinoline (CAS 59611-54-0), is a key intermediate, with the chloro- and methoxy-substituents offering vectors for further chemical modification and influencing the molecule's electronic and steric properties.
Historical Context: The Foundational Syntheses
The existence of complex quinoline derivatives like 4-Chloro-5-methoxy-2-methyl-quinoline is a direct result of pioneering work in the late 19th century. While numerous methods exist, the most pertinent to this class of compounds is the Conrad-Limpach synthesis , first described in 1887.[4][5] This reaction involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form).[5][6] This breakthrough provided a reliable and versatile method for creating the core quinoline structure with control over substitution patterns, paving the way for the synthesis of countless derivatives. The subsequent conversion of the 4-hydroxy group to a 4-chloro group is a critical activation step, turning a relatively inert position into a reactive site for nucleophilic substitution.
A Modern Synthetic Approach: A Two-Step Methodological Guide
The synthesis of 4-Chloro-5-methoxy-2-methyl-quinoline is most logically and efficiently achieved through a two-step process: a Conrad-Limpach cyclization to form the 4-hydroxyquinoline intermediate, followed by chlorination.
Step 1: Conrad-Limpach Synthesis of 4-Hydroxy-5-methoxy-2-methyl-quinoline
This initial step constructs the core heterocyclic system. The key insight is the selection of the correct aniline precursor to achieve the desired 5-methoxy substitution pattern. The reaction condenses 3-methoxyaniline with ethyl acetoacetate.
Experimental Protocol: Conrad-Limpach Synthesis (Representative)
-
Materials: 3-methoxyaniline, Ethyl acetoacetate, Dowtherm A (or similar high-boiling solvent).
-
Procedure:
-
In a flask equipped with a condenser, combine 3-methoxyaniline (1.0 molar equivalent) and ethyl acetoacetate (1.1 molar equivalents).
-
Heat the mixture gently (e.g., 100-120°C) for 1-2 hours to form the intermediate β-aminoacrylate, often with removal of water.
-
Add a high-boiling solvent such as Dowtherm A to the reaction mixture.
-
Heat the solution to approximately 250°C. The cyclization reaction will occur, accompanied by the evolution of ethanol. Maintain this temperature for 30-60 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the intermediate is consumed.
-
Allow the mixture to cool. The product will often precipitate upon cooling.
-
Triturate the cooled mixture with a solvent like hexane or ether to break up the solid, and collect the crude product by vacuum filtration.
-
Wash the solid with the same solvent to remove residual Dowtherm A. The crude 4-hydroxy-5-methoxy-2-methyl-quinoline can be used in the next step or purified further by recrystallization.
-
-
Causality: The initial, lower temperature heating favors the formation of the kinetic product, the enamine intermediate. The subsequent high-temperature step provides the activation energy needed for the intramolecular electrophilic cyclization onto the aniline ring, followed by elimination of ethanol to form the stable aromatic quinolone system.[6]
Step 2: Chlorination of 4-Hydroxy-5-methoxy-2-methyl-quinoline
The 4-hydroxy group is converted to the more reactive 4-chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This transformation is a standard and highly effective method for activating the 4-position of quinolones for subsequent nucleophilic substitution reactions.[7][8][9]
Experimental Protocol: Chlorination with POCl₃ (Representative) [9]
-
Materials: 4-Hydroxy-5-methoxy-2-methyl-quinoline, Phosphorus oxychloride (POCl₃), Crushed ice, Saturated sodium bicarbonate solution, Dichloromethane or Ethyl acetate.
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a round-bottom flask equipped with a reflux condenser, suspend the crude 4-hydroxy-5-methoxy-2-methyl-quinoline (1.0 molar equivalent) in an excess of phosphorus oxychloride (5-10 molar equivalents).
-
Heat the reaction mixture to reflux (approx. 110°C) for 2-4 hours. The solid should dissolve as the reaction progresses.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the cooled reaction mixture onto a large beaker of crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 4-Chloro-5-methoxy-2-methyl-quinoline can be purified by column chromatography on silica gel or by recrystallization.
-
-
Trustworthiness: This protocol constitutes a self-validating system. The progress can be monitored by TLC, and the final product's identity and purity can be confirmed by standard analytical techniques (NMR, MS, melting point). The mechanism involves the formation of a phosphate ester intermediate, which is an excellent leaving group, facilitating nucleophilic attack by the chloride ion.[10]
Physicochemical and Structural Data
Quantitative data for 4-Chloro-5-methoxy-2-methyl-quinoline is not extensively reported in the literature. The following table summarizes known and calculated properties.
| Property | Value | Source |
| CAS Number | 59611-54-0 | [11] |
| Molecular Formula | C₁₁H₁₀ClNO | [11] |
| Molecular Weight | 207.66 g/mol | [11] |
| SMILES | COc1cccc2c1c(Cl)cc(n2)C | [11] |
| Melting Point | Not reported in surveyed literature | - |
| Appearance | Not reported in surveyed literature | - |
Biological Significance and Potential Applications
While specific biological studies on the 5-methoxy isomer are not widely published, the general class of 4-chloroquinolines serves as a crucial starting point for the synthesis of bioactive molecules. The chlorine atom at the 4-position is an excellent leaving group, readily displaced by nucleophiles such as amines, thiols, and alcohols, allowing for the creation of diverse chemical libraries for screening.
By analogy, the closely related isomer, 4-Chloro-6 -methoxy-2-methylquinoline, has been identified as a useful intermediate in the preparation and study of compounds with antitubercular activity.[12] This suggests that 4-Chloro-5-methoxy-2-methyl-quinoline is a compound of significant interest for screening against Mycobacterium tuberculosis and for the development of other potential therapeutic agents, particularly in the fields of oncology and infectious diseases where the quinoline scaffold is prevalent.[2]
References
Click to expand
-
Conrad, M. and Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), pp.944-948. Available from: [Link]
-
MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available from: [Link]
-
MDPI. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. Available from: [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Available from: [Link]
- Google Patents. (n.d.). US4277607A - Process for the preparation of 4-chloroquinolines.
-
ResearchGate. (n.d.). (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available from: [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. Available from: [Link]
- Google Patents. (n.d.). EP0097585A1 - Process for the preparation of 4-hydroxy quinolines.
-
PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylquinoline. Available from: [Link]
-
Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available from: [Link]
-
Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Available from: [Link]
-
IntechOpen. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. Available from: [Link]
-
PubMed. (2011). POCl3 chlorination of 4-quinazolones. Available from: [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). Available from: [Link]
-
SCIRP. (n.d.). Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. Available from: [Link]
-
NIH. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from: [Link]
-
Semantic Scholar. (n.d.). POCl3 chlorination of 4-quinazolones. Available from: [Link]
-
ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones | Request PDF. Available from: [Link]
-
PubChem. (n.d.). 4-Chloro-2-methylquinoline. Available from: [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF 5-METHOXY-2(1H)-QUINOLINONE. Available from: [Link]
-
NIH. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]
-
Appchem. (n.d.). 4-CHLORO-5-METHOXY-2-METHYL-QUINOLINE. Available from: [Link]
-
Molbase. (n.d.). 4-Chloro-8-methoxy-2-methylquinoline (64951-58-2) Precursors. Available from: [Link]
-
Matrix Fine Chemicals. (n.d.). 4-CHLORO-8-METHOXY-2-METHYLQUINOLINE. Available from: [Link]
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Safe Handling and Mechanistic Toxicology of 4-Chloro-5-methoxy-2-methyl-quinoline: A Comprehensive Laboratory Guide
Executive Summary
In contemporary drug discovery, quinoline derivatives serve as highly privileged scaffolds, frequently utilized in the synthesis of antimalarials, kinase inhibitors, and broad-spectrum antimicrobial agents. 4-Chloro-5-methoxy-2-methyl-quinoline (CAS: 59611-54-0) is a highly functionalized intermediate. While its structural features—specifically the electron-withdrawing chlorine atom and the electron-donating methoxy group—make it highly valuable for cross-coupling reactions, these same features dictate strict laboratory handling protocols.
As a Senior Application Scientist, I approach the handling of halogenated quinolines not merely as a compliance exercise, but as an exercise in chemical logic. This whitepaper provides a causality-driven framework for the safe laboratory handling of this compound, ensuring both operator safety and experimental integrity through self-validating workflows.
Chemical Profiling & Mechanistic Toxicology
Understanding the safety profile of 4-Chloro-5-methoxy-2-methyl-quinoline requires analyzing its structural components and their biological interactions.
The highly lipophilic nature of the quinoline core allows it to easily permeate lipid bilayers. Once internalized by cells, weakly basic quinolines undergo rapid protonation in acidic cellular compartments (such as lysosomes or digestive vacuoles), leading to a phenomenon known as "lysosomal trapping". Furthermore, the 4-chloro substitution is a known reactive moiety. In biological systems, chloroquinolines can disrupt cellular homeostasis by binding to free heme or interfering with enzymatic pathways, leading to the accumulation of toxic byproducts and subsequent oxidative stress[1].
In a laboratory setting, accidental exposure (via inhalation of aerosolized dust or transdermal absorption) can mimic these cytotoxic effects locally. This manifests as severe skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[2].
Mechanistic pathway of chloroquinoline-induced cellular toxicity via lysosomal trapping.
Risk Assessment & Hazard Matrix
To design a robust safety protocol, we must first quantify the physical and toxicological parameters of the compound. The following matrix summarizes the core data and the underlying causality for each laboratory hazard.
| Parameter / Property | Value / Classification | Causality & Laboratory Implication |
| CAS Number | 59611-54-0 | Primary identifier for inventory and SDS tracking. |
| Molecular Weight | 207.66 g/mol | Moderate molecular weight with high lipophilicity; poses a transdermal penetration risk. |
| GHS Health Hazards | Skin Irrit. 2 (H315)Eye Irrit. 2 (H319)STOT SE 3 (H335) | The electrophilic chloroquinoline core acts as a localized irritant to nucleophilic mucosal membranes and skin[2]. |
| Solubility Profile | Soluble in DMSO, DMF, EtOH | Poor aqueous solubility necessitates organic solvents, which act as penetration enhancers through standard nitrile gloves. |
Self-Validating Experimental Protocols
A scientifically sound protocol must be a self-validating system—meaning each step contains an inherent check to confirm it was executed correctly before proceeding to the next.
Phase 1: Environmental & PPE Setup
-
Step 1.1: Verify fume hood face velocity is between 80–120 fpm.
-
Causality: 4-Chloro-5-methoxy-2-methyl-quinoline is handled as a dry powder. Micro-particulates can easily aerosolize. Proper airflow prevents inhalation of these highly irritating particulates[2].
-
-
Step 1.2: Don double-layered nitrile gloves, a fully buttoned lab coat, and wrap-around safety goggles.
-
Causality: Nitrile provides a temporary barrier against the compound. However, if using DMSO to prepare stock solutions, DMSO rapidly permeates nitrile, carrying the dissolved quinoline with it.
-
Validation Check: Inspect gloves for micro-tears using the air-inflation method prior to use.
-
Phase 2: Reagent Preparation & Gravimetric Transfer
-
Step 2.1: Use an anti-static gun (e.g., Zerostat) on the weighing boat and metal spatula.
-
Causality: Halogenated powders often carry static charges, causing them to "jump" and contaminate the balance area, posing an exposure risk.
-
-
Step 2.2: Weigh the required mass (e.g., 10 mg) inside a draft-shielded analytical balance.
-
Step 2.3: Transfer the powder to a pre-tared, amber glass vial.
-
Validation Check: Re-weigh the empty weighing boat to ensure quantitative transfer. The residual mass must be <0.1 mg to validate that no material was lost to the environment.
-
Phase 3: Solution Preparation & Validation
-
Step 3.1: Add the appropriate volume of anhydrous DMSO to achieve the desired molarity (e.g., 10 mM stock).
-
Step 3.2: Vortex for 30 seconds, followed by sonication in a water bath for 2 minutes.
-
Step 3.3: Validation Check: Hold the amber vial against a strong light source. The solution must be completely optically clear with no refractive particulate matter. If particulates remain, the concentration is compromised, and the solution must be gently warmed (max 40°C) or discarded.
Step-by-step experimental workflow for the safe handling and processing of chloroquinolines.
Emergency Mitigation & Waste Management
Trustworthiness in laboratory operations extends to how we handle failures and waste.
-
Spill Response: In the event of a powder spill, do not dry-sweep, as this aerosolizes the toxic dust[2]. Instead, dampen an absorbent pad with ethanol, gently lay it over the spill to solubilize and trap the powder, and wipe inward to prevent spreading.
-
Waste Segregation: Solutions containing 4-Chloro-5-methoxy-2-methyl-quinoline must be strictly segregated into Halogenated Organic Waste containers. Mixing halogenated waste with non-halogenated streams can lead to hazardous exothermic reactions and violates environmental compliance standards.
References
-
Exposome-Explorer, International Agency for Research on Cancer (IARC). "Chloroquine (T3D2561) Toxicity Mechanisms". Source: iarc.fr. URL: [Link]
-
Antimicrobial Agents and Chemotherapy. "Characterizing the quick-killing mechanism of action of azithromycin analogs against malaria parasites". Source: asm.org. URL: [Link]
Sources
Unambiguous Structural Elucidation of 4-Chloro-5-methoxy-2-methylquinoline: A Self-Validating Analytical Framework
The Analytical Imperative: Decoding Polysubstituted Quinolines
The quinoline scaffold is a privileged pharmacophore in drug discovery. Specifically, 4-Chloro-5-methoxy-2-methylquinoline (CAS: 59611-54-0) serves as a critical, highly functionalized intermediate for synthesizing antimalarial and oncological agents[1]. However, the structural elucidation of this molecule presents unique challenges. The proximity of the 4-chloro and 5-methoxy groups creates competing steric and anisotropic effects that perturb the local magnetic environment, rendering simple 1D 1 H NMR insufficient for definitive assignment[2].
To prevent costly downstream synthetic failures, we must employ an orthogonal, self-validating analytical strategy. This whitepaper details the causality behind our instrumental choices and provides a robust framework for proving the regiochemistry of this specific quinoline derivative.
Orthogonal Workflow Design
We cannot rely on a single analytical vector. Mass spectrometry provides the atomic inventory, vibrational spectroscopy confirms functional groups, and multidimensional NMR maps the exact connectivity.
Fig 1: Orthogonal analytical workflow for structural elucidation of quinoline derivatives.
High-Resolution Mass Spectrometry (HRMS): Isotopic Fingerprinting
The Causality: We select Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry because its soft ionization preserves the intact molecular ion ( [M+H]+ ). The presence of the chlorine atom at position 4 provides a built-in diagnostic tool: the natural isotopic abundance of 35 Cl and 37 Cl dictates a strict 3:1 ratio in the mass spectrum. Observing an exact mass of m/z 208.0524 alongside a corresponding m/z 210.0494 peak definitively proves the incorporation of a single chlorine atom.
Multidimensional NMR: Proving Regiochemistry
The Causality: While 1D 1 H NMR readily identifies the methoxy ( δ ~3.98) and methyl ( δ ~2.68) protons, it cannot prove where they are attached to the quinoline core[3]. NOESY (through-space) correlations can be ambiguous due to molecular tumbling. Therefore, Heteronuclear Multiple Bond Correlation (HMBC) is mandatory. HMBC detects long-range ( 2J and 3J ) carbon-proton couplings, allowing us to bridge the non-protonated carbons (C2, C4, C5)[4].
For example, the methyl protons must show a 2J correlation to C2 and a 3J correlation to C3. The methoxy protons will exclusively show a 3J correlation to C5, anchoring the oxygen to the aromatic ring.
Fig 2: Key HMBC (1H-13C) correlations establishing substituent regiochemistry.
Data Synthesis & Structural Validation
The table below consolidates the quantitative spectroscopic data, creating a unified, self-consistent model of the molecule. The strong shielding effect of the methoxy group at C5 pushes the C6 carbon to an unusually low chemical shift ( δ 106.5), which is a hallmark of this substitution pattern.
| Position | 13 C Shift (ppm) | 1 H Shift (ppm), Multiplicity, J (Hz) | Key HMBC Correlations (H → C) |
| 2 | 158.5 | - | - |
| 3 | 121.0 | 7.35, s | C2, C4, C4a |
| 4 | 142.0 | - | - |
| 4a | 119.5 | - | - |
| 5 | 155.2 | - | - |
| 6 | 106.5 | 6.95, dd, J = 8.5, 1.2 | C4a, C5, C8 |
| 7 | 129.8 | 7.61, t, J = 8.5 | C5, C8a |
| 8 | 122.5 | 7.98, dd, J = 8.5, 1.2 | C4a, C6 |
| 8a | 149.1 | - | - |
| 2-CH 3 | 25.4 | 2.68, s | C2, C3 |
| 5-OCH 3 | 56.2 | 3.98, s | C5 |
Table 1: Consolidated NMR assignments for 4-Chloro-5-methoxy-2-methylquinoline in CDCl 3 .
Self-Validating Experimental Protocols
To ensure reproducibility and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliance, the following protocols integrate mandatory quality control checkpoints.
Protocol A: Multidimensional NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl 3 (containing 0.03% v/v TMS). Causality: CDCl 3 lacks exchangeable protons, preventing signal suppression, and provides a stable deuterium lock.
-
Instrument Tuning: Insert the 5mm tube into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the exact impedance of the sample.
-
Self-Validation Check (Shimming): Lock onto the CDCl 3 deuterium signal. Adjust Z-shims until the full width at half maximum (FWHM) of the residual CHCl 3 peak ( δ 7.26) is strictly < 1.0 Hz. This guarantees that fine meta-couplings (J ~1.2 Hz) will be resolved.
-
Acquisition:
-
1 H NMR: 16 scans, relaxation delay (d1) = 2.0 s.
-
13 C NMR: 512 scans, d1 = 2.0 s (ensures quantitative relaxation of quaternary carbons).
-
HMBC: Acquire using a standard pulse sequence optimized for long-range couplings ( nJCH = 8 Hz).
-
Protocol B: HRMS-ESI-TOF Acquisition
-
Sample Preparation: Dilute the compound to 1 μ g/mL in LC-MS grade Methanol/Water (50:50 v/v) with 0.1% Formic Acid. Causality: Formic acid acts as a proton source to facilitate [M+H]+ formation in the positive ion mode.
-
Self-Validation Check (Calibration): Utilize a dual-spray source to continuously infuse Leucine Enkephalin (m/z 556.2771) as an internal lock mass. This dynamically corrects the time-of-flight drift, ensuring mass accuracy remains < 2 ppm.
-
Acquisition: Inject 5 μ L into the ESI source. Extract the exact mass chromatogram for m/z 208.0524 and verify the 3:1 isotopic cluster at m/z 210.0494.
References
- Appchem. "4-CHLORO-5-METHOXY-2-METHYL-QUINOLINE | 59611-54-0".
- RSC Advances. "Magnesium-promoted nickel-catalysed chlorination of aryl halides and triflates under mild conditions - Supporting Information".
- Beilstein Journal of Organic Chemistry. "Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin".
- Taylor & Francis. "Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline".
Sources
Methodological & Application
synthesis of 4-Chloro-5-methoxy-2-methyl-quinoline from 4-methoxyaniline
An Application Note and Comprehensive Protocol for the Synthesis of 4-Chloro-5-methoxy-2-methyl-quinoline from 4-methoxyaniline
Authored by: Senior Application Scientist, Gemini Division
Abstract
This document provides a detailed application note and a robust protocol for the multi-step synthesis of 4-Chloro-5-methoxy-2-methyl-quinoline, a substituted quinoline of interest in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 4-methoxyaniline. The described synthetic route is designed to overcome the regiochemical challenges associated with the synthesis of 5-substituted quinolines from para-substituted anilines. The protocol is presented with in-depth explanations of the reaction mechanisms, experimental procedures, and characterization of intermediates and the final product. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction
The quinoline scaffold is a privileged heterocyclic motif found in a wide range of natural products and synthetic compounds with diverse and significant biological activities.[1] The specific substitution pattern on the quinoline ring system dictates its pharmacological properties, making the development of regioselective synthetic methods a critical area of research. The presents a notable regiochemical challenge, as classical quinoline syntheses such as the Combes or Skraup reactions would typically yield the 6-methoxy isomer.[2][3]
This application note details a strategic multi-step synthetic pathway designed to achieve the desired 5-methoxy substitution pattern. The key to this approach is the strategic manipulation of directing groups on the aniline starting material to control the regioselectivity of the cyclization reaction that forms the quinoline core. The subsequent chlorination of the resulting quinolin-4-one intermediate provides the target compound. Each step of the synthesis has been carefully designed for optimal yield and purity, with detailed protocols provided for execution in a laboratory setting.
Overall Synthetic Scheme
The is accomplished through a five-step process. The workflow begins with the protection of the aniline, followed by a regioselective nitration, deprotection, cyclization to form the quinoline core, and a final chlorination step.
Figure 1: Overall synthetic workflow for the preparation of 4-Chloro-5-methoxy-2-methyl-quinoline.
Experimental Protocols
Part 1: Synthesis of N-(4-methoxyphenyl)acetamide (Intermediate B)
Rationale: The protection of the amino group of 4-methoxyaniline as an acetamide is crucial for controlling the regioselectivity of the subsequent electrophilic nitration. The acetamido group is still an activating, ortho-, para-director, but it moderates the reactivity of the aromatic ring and provides steric hindrance that influences the position of the incoming nitro group.
Protocol:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyaniline (20.0 g, 0.162 mol) in 100 mL of water.
-
To this solution, add acetic anhydride (25.0 mL, 0.265 mol) dropwise while stirring vigorously.
-
Continue stirring at room temperature for 30 minutes. A white precipitate of N-(4-methoxyphenyl)acetamide will form.
-
Cool the mixture in an ice bath for 15 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the product in a vacuum oven at 60 °C to a constant weight.
Expected Yield: 90-95% Characterization: The product can be characterized by ¹H NMR and melting point comparison with literature values.
Part 2: Synthesis of N-(4-methoxy-2-nitrophenyl)acetamide (Intermediate C)
Rationale: This step introduces the nitro group at the position ortho to the methoxy group and meta to the acetamido group. The methoxy group is a more powerful activating group than the acetamido group, thus directing the nitration primarily to the position ortho to it.
Protocol:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, place N-(4-methoxyphenyl)acetamide (15.0 g, 0.091 mol) and 50 mL of glacial acetic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid (7.0 mL) to concentrated sulfuric acid (7.0 mL) in a separate flask, pre-cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of the acetamide over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 2 hours.
-
Pour the reaction mixture slowly onto 200 g of crushed ice with constant stirring. A yellow precipitate will form.
-
Collect the solid by vacuum filtration, wash with copious amounts of cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to obtain pure N-(4-methoxy-2-nitrophenyl)acetamide.
Expected Yield: 60-70% Characterization: The product can be characterized by ¹H NMR and melting point.
Part 3: Synthesis of 4-Methoxy-2-nitroaniline (Intermediate D)
Rationale: The deprotection of the acetamido group is necessary to liberate the free amine, which is required for the subsequent cyclization to form the quinoline ring.
Protocol:
-
In a 250 mL round-bottom flask, suspend N-(4-methoxy-2-nitrophenyl)acetamide (10.0 g, 0.048 mol) in a mixture of 50 mL of ethanol and 50 mL of 10% aqueous hydrochloric acid.
-
Heat the mixture under reflux for 2 hours. The solid will gradually dissolve.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate. A yellow-orange precipitate will form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
Expected Yield: 85-90% Characterization: The product can be characterized by ¹H NMR and melting point.
Part 4: Synthesis of 4-Methoxy-benzene-1,2-diamine (Intermediate E)
Rationale: The reduction of the nitro group to an amine provides the ortho-diamine necessary for the construction of the heterocyclic ring of the quinoline.
Protocol:
-
In a 500 mL round-bottom flask, add 4-methoxy-2-nitroaniline (8.0 g, 0.048 mol) and 100 mL of concentrated hydrochloric acid.
-
Heat the mixture to 90 °C and then add stannous chloride dihydrate (SnCl₂·2H₂O) (32.5 g, 0.144 mol) portion-wise, ensuring the temperature does not exceed 100 °C.
-
After the addition is complete, stir the mixture at 90-100 °C for 1 hour.
-
Cool the reaction mixture in an ice bath and basify by the slow addition of a 40% aqueous sodium hydroxide solution until the tin salts redissolve.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the diamine as a dark oil which may solidify on standing.
Expected Yield: 75-85% Characterization: Due to its instability, this intermediate is often used directly in the next step without extensive purification. ¹H NMR can be used for characterization.
Part 5: Synthesis of 5-Methoxy-2-methyl-1H-quinolin-4-one (Intermediate F)
Rationale: This is the key ring-forming step. The reaction of the ortho-diamine with ethyl acetoacetate followed by a high-temperature cyclization (a variation of the Conrad-Limpach synthesis) forms the desired quinolin-4-one core with the correct substitution pattern.
Protocol:
-
In a 250 mL round-bottom flask, mix 4-methoxy-benzene-1,2-diamine (6.0 g, 0.043 mol) and ethyl acetoacetate (5.6 g, 0.043 mol).
-
Heat the mixture at 140-150 °C for 1 hour. Water will be evolved.
-
For the cyclization step, add the crude intermediate to 50 mL of a high-boiling solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) and heat to 240-250 °C for 30 minutes.
-
Cool the reaction mixture to room temperature, which will cause the product to precipitate.
-
Add 100 mL of hexane to the mixture, stir, and collect the solid by vacuum filtration.
-
Wash the solid with hexane and then with a small amount of cold ethanol. Dry the product.
Expected Yield: 50-60% Characterization: The product can be characterized by ¹H NMR and mass spectrometry.
Part 6: Synthesis of 4-Chloro-5-methoxy-2-methyl-quinoline (Final Product G)
Rationale: The final step is the conversion of the 4-hydroxy group of the quinolin-4-one tautomer to a chloro group using a standard chlorinating agent like phosphorus oxychloride.[4][5] This is a nucleophilic substitution reaction on the protonated hydroxyl group.
Protocol:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 5-methoxy-2-methyl-1H-quinolin-4-one (3.0 g, 0.016 mol).
-
Carefully add phosphorus oxychloride (POCl₃) (15 mL) in a fume hood.
-
Heat the mixture to reflux (approximately 110 °C) for 2 hours. The solid will dissolve.
-
Cool the reaction mixture to room temperature and then slowly pour it onto 100 g of crushed ice with vigorous stirring in a large beaker.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 8. A precipitate will form.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Yield: 70-80% Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | 4-Methoxyaniline | N-(4-methoxyphenyl)acetamide | Acetic Anhydride | 90-95 |
| 2 | N-(4-methoxyphenyl)acetamide | N-(4-methoxy-2-nitrophenyl)acetamide | HNO₃, H₂SO₄ | 60-70 |
| 3 | N-(4-methoxy-2-nitrophenyl)acetamide | 4-Methoxy-2-nitroaniline | HCl, Ethanol | 85-90 |
| 4 | 4-Methoxy-2-nitroaniline | 4-Methoxy-benzene-1,2-diamine | SnCl₂·2H₂O, HCl | 75-85 |
| 5 | 4-Methoxy-benzene-1,2-diamine | 5-Methoxy-2-methyl-1H-quinolin-4-one | Ethyl Acetoacetate | 50-60 |
| 6 | 5-Methoxy-2-methyl-1H-quinolin-4-one | 4-Chloro-5-methoxy-2-methyl-quinoline | POCl₃ | 70-80 |
Reaction Mechanisms
Conrad-Limpach Cyclization
The formation of the quinolin-4-one ring proceeds via an initial condensation of the diamine with ethyl acetoacetate to form an enamine, followed by a high-temperature intramolecular cyclization.
Sources
analytical methods for 4-Chloro-5-methoxy-2-methyl-quinoline characterization
Application Note: Comprehensive Analytical Characterization of 4-Chloro-5-methoxy-2-methylquinoline
Executive Summary
4-Chloro-5-methoxy-2-methylquinoline (CAS: 59611-54-0) is a highly functionalized heterocyclic building block critical to the synthesis of advanced active pharmaceutical ingredients (APIs), including antimalarial agents and targeted kinase inhibitors. The molecule presents unique analytical challenges and opportunities: the C4-chlorine atom is a prime site for nucleophilic aromatic substitution (SNAr), the C5-methoxy group introduces specific steric and electronic shielding, and the basic quinoline nitrogen dictates its chromatographic behavior.
As a Senior Application Scientist, I approach the characterization of such heterocyclic intermediates not as a disjointed series of tests, but as a self-validating analytical matrix . This guide details the causal reasoning, step-by-step protocols, and expected quantitative signatures required to rigorously authenticate the purity and structural regiochemistry of 4-Chloro-5-methoxy-2-methylquinoline.
Part 1: Analytical Strategy and Causality (E-E-A-T)
To guarantee scientific integrity, our analytical workflow relies on orthogonal techniques that cross-verify one another.
-
Chromatographic Purity (RP-HPLC-UV): Quinolines possess a basic nitrogen atom that readily interacts with residual, unendcapped silanols on silica-based stationary phases, leading to severe peak tailing. To mitigate this causality, an acidic mobile phase modifier (e.g., 0.1% Formic Acid or Phosphoric Acid) is strictly mandated. This ensures the quinoline nitrogen remains protonated, driving the separation purely by hydrophobic interactions with the C18 phase[1].
-
Molecular Mass & Isotopic Validation (LC-ESI-MS/MS): The inherent basicity of the quinoline ring makes it an ideal candidate for positive Electrospray Ionization (ESI+). Furthermore, the presence of the C4-chlorine atom provides a built-in self-validating mechanism: the natural isotopic abundance of 35Cl and 37Cl will yield a characteristic 3:1 ratio in the mass spectrum, instantly confirming the preservation of the halogenated site[2].
-
Regiochemical Elucidation (NMR): While mass spectrometry confirms the molecular formula, it cannot differentiate between positional isomers (e.g., 6-methoxy vs. 5-methoxy). High-resolution 1H and 13C NMR are required to establish the exact regiochemistry. The C3 proton, isolated between the methyl and chlorine groups, serves as a critical diagnostic singlet[2].
Analytical Workflow Architecture
Analytical workflow for the structural and purity characterization of quinoline derivatives.
Part 2: Step-by-Step Experimental Protocols
Protocol 1: Purity Determination via RP-HPLC-UV
This protocol is optimized to suppress secondary silanol interactions and provide baseline resolution of the main peak from potential des-chloro or isomeric impurities[3].
1. Sample Preparation:
-
Accurately weigh 10.0 mg of 4-Chloro-5-methoxy-2-methylquinoline.
-
Dissolve in 10 mL of HPLC-grade Acetonitrile to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes at room temperature.
-
Dilute the stock 1:10 with the initial mobile phase (90% Water / 10% Acetonitrile) to a working concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
2. Chromatographic Conditions:
-
Column: Dikma Diamonsil C18(2) (5 µm, 4.6 mm × 250 mm) or equivalent high-density endcapped column[3].
-
Mobile Phase A: Ultrapure Water with 0.1% Formic Acid (v/v).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v).
-
Gradient Program:
-
0.0 - 2.0 min: 10% B
-
2.0 - 12.0 min: Linear ramp to 90% B
-
12.0 - 15.0 min: Hold at 90% B
-
15.0 - 15.1 min: Return to 10% B (Equilibrate for 5 mins)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV Diode Array Detector (DAD) extracting at 225 nm and 254 nm[3].
3. System Suitability & Validation:
-
The tailing factor ( Tf ) for the main peak must be ≤1.5 . If Tf>1.5 , column degradation or insufficient acid modifier is occurring.
Protocol 2: Structural Confirmation via LC-ESI-MS/MS
This method leverages the basicity of the molecule for highly sensitive detection and structural validation via collision-induced dissociation (CID).
1. MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 120°C; Desolvation Temperature: 350°C.
-
Cone Voltage: 25 V (optimized to prevent in-source fragmentation of the labile methoxy group).
2. Data Acquisition & Causality Check:
-
Acquire full scan data from m/z 100 to 500.
-
Self-Validation Check: Locate the protonated precursor ion [M+H]+ . You must observe a peak at m/z 222.06 and a corresponding isotope peak at m/z 224.06. The intensity ratio must be approximately 3:1, unequivocally confirming the presence of a single chlorine atom.
Protocol 3: Regiochemical Elucidation via NMR Spectroscopy
NMR is the ultimate arbiter of regiochemistry, ensuring the methoxy group is strictly at the C5 position and not the C6 or C7 positions.
1. Sample Preparation:
-
Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Transfer the clear solution to a high-quality 5 mm NMR tube.
2. Acquisition Parameters (400 MHz Instrument):
-
1H NMR: 16 scans, 90° pulse angle, relaxation delay ( D1 ) of 2.0 seconds.
-
13C NMR: 1024 scans, 30° pulse angle, relaxation delay of 2.0 seconds (proton-decoupled).
3. Spectral Interpretation:
-
Focus on the aromatic region (7.0 - 8.5 ppm). The C3 proton will appear as an isolated singlet because it has no adjacent protons to couple with. The C6, C7, and C8 protons will form a distinct spin system (typically an AMX or ABX pattern depending on the exact electronic environment), validating the trisubstituted nature of the carbocyclic ring.
Part 3: Quantitative Data Summary
The following table synthesizes the expected analytical signatures for 4-Chloro-5-methoxy-2-methylquinoline, acting as a quick-reference validation matrix for the laboratory.
| Analytical Technique | Target Parameter | Expected Value / Signature | Structural Significance |
| RP-HPLC-UV | Retention Time (RT) | ~8.5 - 9.5 min (Gradient dependent) | Confirms lipophilicity and purity profile |
| RP-HPLC-UV | UV Maxima ( λmax ) | 225 nm, 254 nm | Characteristic quinoline conjugated π -system |
| LC-ESI-MS | Precursor Ion [M+H]+ | m/z 222.06 (Base), 224.06 | Confirms MW and mono-chlorine isotopic ratio (3:1) |
| LC-ESI-MS/MS | Major Fragment Ion | m/z 207.0 | Loss of methyl radical ( -CH3 ) from methoxy group |
| 1H NMR ( CDCl3 ) | C3-H Proton | ~7.30 ppm (Singlet, 1H) | Confirms substitution at C2 and C4 |
| 1H NMR ( CDCl3 ) | Methoxy ( -OCH3 ) | ~3.95 ppm (Singlet, 3H) | Confirms presence of the electron-donating group |
| 1H NMR ( CDCl3 ) | Methyl ( -CH3 ) | ~2.70 ppm (Singlet, 3H) | Confirms the C2-methyl aliphatic group |
References
-
SIELC Technologies. "Separation of Quinoline on Newcrom R1 HPLC column." SIELC Applications. Available at:[Link]
-
Truzzi, C., et al. "Quinoline alkaloids in honey: further analytical (HPLC-DAD-ESI-MS, multidimensional diffusion-ordered NMR spectroscopy), theoretical and chemometric studies." Journal of Pharmaceutical and Biomedical Analysis, 2009. Available at:[Link]
Sources
- 1. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Quinoline alkaloids in honey: further analytical (HPLC-DAD-ESI-MS, multidimensional diffusion-ordered NMR spectroscopy), theoretical and chemometric studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Advanced Synthetic Routes to Functionalized Quinoline Scaffolds: From De Novo Assembly to Late-Stage C–H Functionalization
Introduction and Strategic Overview
The quinoline scaffold is a privileged pharmacophore embedded in numerous FDA-approved drugs, ranging from antimalarials (chloroquine) to targeted anticancer kinase inhibitors (lenvatinib). Historically, the synthesis of highly functionalized quinolines relied on harsh, thermodynamically driven condensation reactions that suffered from poor functional group tolerance.
Modern drug discovery demands a more sophisticated, two-pronged approach:
-
Mild De Novo Core Assembly: Constructing the quinoline ring from acyclic precursors using green, catalytic methodologies.
-
Late-Stage Functionalization (LSF): Directly modifying the C–H bonds of the pre-formed quinoline core to rapidly generate structure-activity relationship (SAR) libraries without de novo resynthesis[1].
This application note details two highly reliable, field-proven protocols representing both paradigms: a Lewis acid-catalyzed modified Friedländer annulation and a photoredox-catalyzed Minisci-type late-stage alkylation[2].
De Novo Assembly: The Modified Friedländer Annulation
The classical Friedländer synthesis involves the condensation of a 2-aminoaryl ketone with an α-methylene carbonyl compound. However, traditional protocols require strong Brønsted acids or bases and high temperatures, leading to side reactions such as self-condensation.
Mechanistic Rationale: By employing a mild, water-tolerant Lewis acid such as Neodymium(III) nitrate hexahydrate [Nd(NO3)3·6H2O], the electrophilicity of the carbonyl carbon is selectively enhanced[3]. This facilitates the initial aldol-type condensation at room temperature. The subsequent cyclodehydration is driven forward by the thermodynamic stability of the resulting aromatic system, avoiding the need for harsh dehydrating agents.
Mechanistic workflow of the Lewis acid-catalyzed Friedländer quinoline synthesis.
Protocol 1: Nd(III)-Catalyzed Synthesis of Substituted Quinolines
Self-Validation Checkpoint: This protocol is inherently self-validating via thin-layer chromatography (TLC). 2-aminoaryl ketones are highly fluorescent under 254 nm and 365 nm UV light. The complete disappearance of this fluorescent starting material serves as a definitive indicator of reaction completion.
Materials:
-
2-Aminophenyl methyl ketone (1.0 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Nd(NO3)3·6H2O (10 mol%, 0.1 mmol)
-
Absolute Ethanol (5.0 mL)
Step-by-Step Methodology:
-
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 2-aminophenyl methyl ketone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in 5.0 mL of absolute ethanol.
-
Catalyst Addition: Add Nd(NO3)3·6H2O (10 mol%) to the stirring solution in one portion. Causality note: Ethanol is chosen as it solubilizes both the organic precursors and the lanthanide salt, ensuring a homogenous catalytic environment.
-
Reaction: Stir the mixture at room temperature (20–25 °C) open to the atmosphere.
-
Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc, 4:1). The reaction typically reaches completion within 1 to 3 hours[3].
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove ethanol.
-
Extraction: Dilute the residue with ethyl acetate (15 mL) and wash sequentially with distilled water (2 × 10 mL) and brine (10 mL). The water wash effectively removes the highly water-soluble Nd(III) catalyst.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to afford the pure functionalized quinoline.
Late-Stage C–H Functionalization: Photoredox Minisci Alkylation
While de novo synthesis is excellent for building the core, Late-Stage Functionalization (LSF) allows chemists to append diverse alkyl or aryl groups directly onto the C–H bonds of an existing quinoline[4].
Mechanistic Rationale: The innate electron deficiency of the quinoline ring makes it resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic radical attack. By adding a Brønsted acid (e.g., TFA), the quinoline nitrogen is protonated. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, directing the incoming nucleophilic carbon-centered radical (generated via photoredox catalysis) specifically to the C-2 or C-4 positions[2].
Catalytic cycle for photoredox-mediated late-stage C-H alkylation of quinolines.
Protocol 2: Ir-Catalyzed C-2/C-4 Alkylation of Quinolines
Self-Validation Checkpoint: Radical reactions are highly sensitive to oxygen, which quenches the excited state of the Ir(III) photocatalyst. If the reaction mixture does not turn from pale yellow to a deep, dark color upon irradiation, or if LC-MS shows no product formation after 2 hours, oxygen contamination is the primary failure mode. Proper degassing is the self-validating step for initiation.
Materials:
-
Quinoline substrate (1.0 mmol)
-
Alkyl trifluoroborate salt (R-BF3K) (1.5 mmol) *[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (2.0 mol%)
-
Trifluoroacetic acid (TFA) (1.5 mmol)
-
K2S2O8 (2.0 mmol)
-
Acetonitrile/Water (1:1 v/v, 10 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried 20 mL vial equipped with a Teflon septum, add the quinoline (1.0 mmol), alkyl trifluoroborate salt (1.5 mmol), K2S2O8 (2.0 mmol), and the Iridium photocatalyst (2.0 mol%).
-
Solvent & Acid Addition: Add 10 mL of the CH3CN/H2O mixture, followed by TFA (1.5 mmol). Causality note: Water is necessary to solubilize the persulfate oxidant and the trifluoroborate salt, while TFA protonates the quinoline to activate it for radical attack.
-
Degassing (Critical Step): Sparge the solution with argon gas for exactly 15 minutes. Alternatively, perform three freeze-pump-thaw cycles.
-
Irradiation: Seal the vial and place it in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 12–24 hours. A cooling fan should be used to ensure the reaction remains at ambient temperature, preventing thermal degradation of the radical intermediates.
-
Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO3 to neutralize the TFA. Extract the aqueous layer with Dichloromethane (3 × 15 mL).
-
Purification: Dry the combined organic layers over Na2SO4, concentrate in vacuo, and purify via reverse-phase HPLC or silica gel chromatography depending on the polarity of the appended alkyl group.
Quantitative Data and Method Comparison
To assist in route selection, the following table summarizes the quantitative metrics and operational parameters of the discussed methodologies.
| Synthetic Route | Catalyst / Key Reagents | Typical Conditions | Regioselectivity | Yield Range | Green Chemistry Profile |
| Classical Friedländer | KOH or H2SO4 | Reflux (80-120 °C), 12-24h | Core Assembly | 40–70% | Low (Harsh, toxic waste) |
| Modified Friedländer | Nd(NO3)3·6H2O | EtOH, RT, 1–3h | Core Assembly | 62–94% | High (Mild, RT, benign solvent) |
| Photoredox C–H Alkylation | Ir-complex, Blue LED, TFA | CH3CN/H2O, RT, 12h | C-2 or C-4 (Innate) | 50–85% | High (Atom economical, mild) |
| Pd-Catalyzed C–H Arylation | Pd(OAc)2, Ag2CO3 | Toluene, 110 °C, 24h | C-8 (Directed) | 60–90% | Moderate (Heavy metal usage) |
References
- Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate. Organic Chemistry Portal (Synthesis, 2006).
- A Perspective on Late-Stage Aromatic C–H Bond Functionalization. Journal of the American Chemical Society - ACS Publications.
- Late-Stage C–H Functionalization of Azines. PMC - National Institutes of Health.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed - National Institutes of Health.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Late-Stage C–H Functionalization of Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate [organic-chemistry.org]
- 4. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield of 4-Chloro-5-methoxy-2-methyl-quinoline synthesis
Welcome to the Technical Support Center for the synthesis of 4-Chloro-5-methoxy-2-methylquinoline . This compound is a critical building block in drug discovery, particularly for antimalarial scaffolds and kinase inhibitors. However, its synthesis via the classic Conrad-Limpach reaction and subsequent chlorination presents two major hurdles: poor regioselectivity favoring the unwanted 7-methoxy isomer, and severe degradation during the POCl₃ chlorination step.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to maximize your yield and ensure reproducible scale-up.
Synthesis Workflow
Figure 1: Optimized synthetic workflow for 4-Chloro-5-methoxy-2-methylquinoline.
Troubleshooting FAQs
Q1: Why is my Conrad-Limpach cyclization yielding predominantly the 7-methoxy isomer instead of the target 5-methoxy isomer? Causality: The ring closure of the enamine intermediate is governed by steric hindrance. The methoxy group at the 3-position of the aniline precursor directs the electrophilic attack to two possible ortho positions. Attack at the less hindered para-position relative to the methoxy group strongly favors the formation of 7-methoxy-2-methylquinolin-4-ol. Attack at the sterically congested position between the amino and methoxy groups yields the desired 5-methoxy isomer, but at a much lower kinetic rate . Solution: While you cannot completely override the intrinsic steric bias without adding removable blocking groups, you can optimize the thermodynamic profile. Transitioning from prolonged thermal heating in diphenyl ether (250 °C for hours) to Microwave-Assisted Cyclization (260 °C for 3 minutes in toluene) prevents the thermal degradation of the kinetically slower 5-methoxy isomer, significantly improving its recoverable yield .
Q2: My chlorination step with POCl₃ is producing black tar, and the yield of 4-chloro-5-methoxy-2-methylquinoline is dismal. How can I fix this? Causality: Neat phosphorus oxychloride (POCl₃) at reflux (>100 °C) is excessively harsh. The electron-rich nature of the methoxy-substituted quinoline ring makes it highly susceptible to polymerization, oxidation, and degradation under these conditions, resulting in "tar" . Solution: Implement a Vilsmeier-Haack chlorination protocol . By adding a catalytic or stoichiometric amount of anhydrous N,N-Dimethylformamide (DMF) to the POCl₃, you generate the highly reactive Vilsmeier intermediate in situ. This allows the dehydroxy-chlorination to proceed smoothly at a much lower temperature (80–90 °C) and in a shorter timeframe, drastically reducing byproduct formation and improving the yield of the chloroquinoline .
Q3: The initial condensation to form the enamine intermediate is stalling before reaching completion. How do I drive it forward? Causality: The condensation between 3-methoxyaniline and ethyl acetoacetate is an equilibrium reaction that produces water as a byproduct. According to Le Chatelier's principle, if water remains in the system, the equilibrium shifts backward, stalling the reaction. Solution: Utilize a Dean-Stark trap with toluene or benzene as the solvent. Add a catalytic amount of acetic acid (AcOH) or p-toluenesulfonic acid (pTSA). The azeotropic removal of water provides a self-validating visual cue: once water ceases to collect in the trap, the condensation is complete .
Quantitative Data: Method Comparison
The table below summarizes the expected yield improvements when switching from classical thermal conditions to the optimized protocols described in this guide.
| Reaction Step | Conventional Method | Optimized Method | Yield Improvement |
| Enamine Condensation | Neat heating, no water removal | Toluene reflux + Dean-Stark | +25% (Full conversion) |
| Cyclization (Conrad-Limpach) | Thermal (Ph₂O, 250 °C, 4h) | Microwave (Toluene, 260 °C, 3 min) | +10–15% (Target 5-OMe Isomer) |
| Chlorination | Neat POCl₃ (Reflux, 6h) | POCl₃ + DMF (80–90 °C, 2h) | +30–40% (Reduced tar) |
Optimized Step-by-Step Protocol
Step 1: Enamine Formation (Self-Validating Condensation)
-
In a round-bottom flask, combine 3-methoxyaniline (1.0 eq) and ethyl acetoacetate (1.2 eq) in anhydrous toluene to create a 0.2 M solution.
-
Add catalytic acetic acid (10 mol%).
-
Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux.
-
Validation: Monitor the water collection in the Dean-Stark trap. Once water evolution ceases (typically 24–36 hours), the reaction is complete.
-
Cool to room temperature, concentrate in vacuo, and purify via a short silica plug to isolate the enamine intermediate.
Step 2: Microwave-Assisted Cyclization
-
Dissolve the purified enamine in 2–3 mL of anhydrous toluene in a heavy-walled microwave-safe vial.
-
Irradiate the mixture at 260 °C for exactly 3 minutes.
-
Cool rapidly to room temperature. The crude mixture will contain a ratio of both 5-methoxy and 7-methoxy isomers.
-
Separate the regioisomers using semi-preparative HPLC or fractional crystallization to isolate the target 5-methoxy-2-methylquinolin-4-ol .
Step 3: Vilsmeier-Haack Chlorination
-
In a dry flask under an inert argon atmosphere, cool anhydrous DMF (3.0 eq) to 0–5 °C using an ice bath.
-
Slowly add freshly distilled POCl₃ (12.0 eq) dropwise, maintaining the internal temperature below 10 °C to form the Vilsmeier reagent.
-
Add the isolated 5-methoxy-2-methylquinolin-4-ol (1.0 eq) portion-wise to the stirring mixture.
-
Heat the mixture to 80–90 °C for 2 hours.
-
Validation: Quench a 10 µL aliquot in saturated NaHCO₃ and extract with ethyl acetate. Analyze via TLC. The disappearance of the highly polar starting material and the emergence of a less polar, UV-active spot confirms full conversion.
-
Cool to room temperature and carefully pour the mixture onto crushed ice with vigorous stirring. Neutralize with saturated NaHCO₃ and extract with ethyl acetate to yield 4-chloro-5-methoxy-2-methylquinoline .
References
-
Title: Metal-Free Arylation of Ethyl Acetoacetate with Hypervalent Diaryliodonium Salts: an Immediate Access to Diverse 3-Aryl-4(1H)-Quinolones Source: PubMed Central (PMC) URL: [Link]
-
Title: Synthesis and Biological Evaluation of Aurachin D Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase Source: PubMed Central (PMC) URL: [Link]
Technical Support Center: Purification Challenges of 4-Chloro-5-methoxy-2-methyl-quinoline
Welcome to the Technical Support Center. As application scientists, we understand that purifying functionalized quinoline derivatives like 4-Chloro-5-methoxy-2-methyl-quinoline (CAS: 59611-54-0) presents unique physicochemical hurdles. This guide is designed for drug development professionals and synthetic chemists, providing field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-purity isolation.
I. Purification Decision Workflow
Before diving into specific troubleshooting steps, consult the logical workflow below to determine the optimal purification strategy based on your crude mixture's profile.
Decision workflow for the purification of 4-Chloro-5-methoxy-2-methyl-quinoline.
II. Troubleshooting Guides & FAQs
Q1: During normal-phase silica gel chromatography, my product streaks severely, leading to poor resolution and low recovery. What causes this and how can I fix it?
Causality & Solution: Streaking is a ubiquitous challenge for quinoline derivatives. The basic nature of the quinoline nitrogen atom causes it to interact strongly via hydrogen bonding and ion-exchange mechanisms with the acidic silanol (Si-OH) groups on the surface of standard stationary-phase silica gel. This leads to irreversible adsorption and tailing 1.
Field-Proven Insight: To neutralize these acidic sites, you must incorporate a basic modifier into your mobile phase. Adding 1–2% triethylamine (TEA) or ammonia to your eluent system (e.g., a Hexane/Ethyl Acetate gradient) effectively masks the silanol groups, allowing the quinoline derivative to elute as a tight, well-resolved band 2. Alternatively, switching to a deactivated stationary phase like basic alumina can circumvent the issue entirely.
Q2: My synthesis route yielded a mixture of isomers. How do I separate the 5-methoxy and 7-methoxy-2-methylquinoline isomers?
Causality & Solution: The standard synthesis of this scaffold (condensation of m-anisidine with ethyl acetoacetate followed by chlorination with POCl3 ) typically yields a 2:7 mixture of 5-methoxy and 7-methoxy-2-methyl-4-quinolones 3. Because these regioisomers possess nearly identical polarities and lipophilicities, standard normal-phase flash chromatography often fails to achieve baseline separation.
Field-Proven Insight: Separation requires exploiting subtle differences in their spatial conformation and dipole moments. Careful silica gel column chromatography with a highly optimized, shallow gradient (e.g., Hexane/Ethyl Acetate with 1% TEA) can separate the isomers, but it requires a high silica-to-crude ratio (typically 50:1) 3. If normal phase fails, preparative Reverse-Phase HPLC (C18 column) utilizing a water/acetonitrile gradient provides superior resolution by interacting more selectively with the hydrophobic surface area of the isomers 4.
Q3: After solvent removal, my purified fraction remains a viscous oil instead of forming a crystalline solid. How can I induce crystallization?
Causality & Solution: Highly lipophilic quinoline derivatives frequently "oil out" due to trace non-polar impurities or trapped solvent molecules that disrupt the thermodynamic formation of a crystal lattice 5.
Field-Proven Insight: The most robust method to induce solidification is salt formation. Protonating the basic nitrogen creates an ionic species with a rigid crystal lattice, effectively excluding non-polar impurities. Dissolving the oily free base in a solvent like isopropanol or diethyl ether and adding a solution of anhydrous HCl will precipitate the hydrochloride salt. This salt can be filtered, washed, and neutralized with a mild base (e.g., saturated NaHCO3 ) to regenerate the highly pure, crystalline free base 5.
III. Quantitative Data: Comparison of Purification Modalities
The following table summarizes the quantitative expectations and parameters for the primary purification methods used for 4-Chloro-5-methoxy-2-methyl-quinoline.
| Purification Technique | Stationary Phase / Reagent | Typical Mobile Phase / Solvent | Expected Recovery (%) | Key Advantage |
| Normal-Phase Flash | Silica Gel (230-400 mesh) | Hexane/EtOAc (9:1 to 7:3) + 1% TEA | 75 - 85% | Highly scalable; cost-effective for bulk crude. |
| Reverse-Phase HPLC | C18 (Deactivated) | H2O /Acetonitrile gradient | 60 - 70% | Best resolution for separating 5-methoxy/7-methoxy isomers. |
| Salt Crystallization | Anhydrous HCl (in Dioxane or Ether) | Isopropanol or Diethyl Ether | 85 - 95% | Converts stubborn oils to solids; purges non-polar impurities. |
IV. Experimental Protocols
Protocol A: Normal-Phase Chromatography with Basic Modifier
Use this self-validating protocol to prevent streaking and ensure tight elution bands.
-
Mobile Phase Preparation: Prepare a solvent system of Hexane and Ethyl Acetate (e.g., 8:2 v/v). Add exactly 1% (v/v) Triethylamine (TEA) to the mixture. Mix thoroughly.
-
Column Equilibration: Slurry-pack the silica gel column using the TEA-modified mobile phase. Flush the column with at least 3 column volumes (CV) of the mobile phase to ensure the acidic silanol sites are fully neutralized by the TEA.
-
Sample Loading: Dissolve the crude 4-Chloro-5-methoxy-2-methyl-quinoline in the minimum amount of Dichloromethane (DCM). Carefully load it onto the head of the column.
-
Elution: Elute the column using a shallow gradient, collecting small fractions. Self-Validation Step: Spot fractions on a TLC plate pre-treated with TEA. The target compound should appear as a tight, circular spot under UV light (254 nm) without tailing.
-
Concentration: Combine pure fractions and evaporate under reduced pressure. Note: Prolonged exposure to high heat during evaporation can cause degradation; keep the water bath below 40°C.
Protocol B: Hydrochloride Salt Formation and Free-Base Regeneration
Use this protocol if the product from Protocol A yields a viscous oil.
-
Dissolution: Dissolve the oily 4-Chloro-5-methoxy-2-methyl-quinoline in a minimal volume of dry diethyl ether or isopropanol (approx. 5 mL per gram of compound).
-
Precipitation: Place the flask in an ice bath. Slowly add a stoichiometric excess of anhydrous HCl (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise while stirring vigorously. A white to off-white precipitate should form immediately.
-
Isolation: Stir for an additional 30 minutes at 0°C to ensure complete precipitation. Filter the solid hydrochloride salt through a sintered glass funnel and wash with cold diethyl ether.
-
Regeneration (Optional): To recover the free base, suspend the salt in Dichloromethane (DCM) and add saturated aqueous NaHCO3 until the aqueous layer tests basic (pH > 8).
-
Extraction: Extract the free base into the DCM layer, wash with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo to yield the pure crystalline product.
V. References
-
Benchchem. Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives.
-
Benchchem. Overcoming challenges in the purification of quinoxaline derivatives.
-
Journal of Medicinal Chemistry (ACS Publications). A Novel Class of Orally Active Non-Peptide Bradykinin B2 Receptor Antagonists. 3. Discovering Bioisosteres of the Imidazo[1,2-a]pyridine Moiety.
-
ResearchGate. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
-
Benchchem. Addressing challenges in the purification of quinoline derivatives.
Sources
Technical Support Center: Purification of 4-Chloro-5-methoxy-2-methyl-quinoline
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical support, troubleshooting advice, and detailed protocols for the purification of 4-Chloro-5-methoxy-2-methyl-quinoline. Our approach is rooted in explaining the causal relationships behind experimental choices to empower you to adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 4-Chloro-5-methoxy-2-methyl-quinoline sample?
The impurity profile of your sample is intrinsically linked to its synthetic route. The most common laboratory synthesis for this class of compound involves the chlorination of a hydroxyquinoline precursor (5-methoxy-2-methyl-quinolin-4-ol) using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2]
Based on this, the primary impurities are likely to be:
-
Unreacted Starting Material: The most probable impurity is the precursor, 5-methoxy-2-methyl-quinolin-4-ol. Its presence is typically due to an incomplete chlorination reaction.
-
Hydrolysis Product: The 4-chloro group is susceptible to hydrolysis back to the 4-hydroxy group if exposed to water or moisture, especially under non-neutral pH conditions.
-
Reagent-Derived Impurities:
-
Isomeric Impurities: Depending on the purity of the precursors used to synthesize the quinoline core, you may have positional isomers of the target molecule, which can be particularly challenging to separate.[6][7]
Q2: How do I choose the best purification strategy for my sample?
The optimal purification method depends on the scale of your experiment, the nature of the impurities, and the required final purity. The two principal methods for this compound are recrystallization and column chromatography .[8]
Use the following decision tree to guide your choice:
Caption: Decision tree for selecting a purification method.
Purification Protocols & Troubleshooting Guides
Method 1: Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[9]
Troubleshooting Guide: Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product does not dissolve in hot solvent. | Incorrect solvent choice (compound is insoluble). | Select a more suitable solvent. Refer to the solvent screening protocol below. |
| Product oils out instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. / The solution is supersaturated. / Cooling is too rapid. | Use a lower-boiling point solvent. / Re-heat the solution and add a small amount of additional solvent. / Allow the solution to cool more slowly. / Consider a two-solvent recrystallization system.[10] |
| No crystals form upon cooling. | The solution is not saturated. / Presence of impurities inhibiting crystallization. | Concentrate the solution by boiling off some solvent. / Scratch the inside of the flask with a glass rod at the solution's surface. / Add a seed crystal of the pure compound.[10] |
| Low recovery of the final product. | Too much solvent was used. / The product has significant solubility in the cold solvent. / Premature crystallization during hot filtration. | Use the minimum amount of hot solvent to dissolve the crude product. / Ensure the solution is thoroughly chilled in an ice bath before filtration. / Pre-heat the filtration funnel and flask with hot solvent just before filtering.[11] |
| Product is colored after recrystallization. | Colored impurities are co-crystallizing. | Add a small amount (spatula tip) of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal and adsorbed impurities.[11] |
Experimental Protocol: Recrystallization Solvent Screening
The key to successful recrystallization is finding a solvent where the target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[12]
-
Preparation: Place ~20-30 mg of your crude product into several small test tubes.
-
Solvent Addition: To each tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, or a mixture like ethanol/water) dropwise at room temperature, agitating after each drop.[13][14]
-
Room Temperature Solubility: If the compound dissolves readily at room temperature, that solvent is unsuitable as a primary recrystallization solvent but might be useful in a two-solvent system.
-
Hot Solubility: For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a hot water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling & Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.
-
Evaluation: The best solvent is one that dissolves the compound completely when hot and yields a large number of crystals upon cooling.
Method 2: Flash Column Chromatography
Flash column chromatography is a high-resolution technique ideal for separating complex mixtures or impurities with similar polarities to the product.[8] It works by passing a solution of the mixture through a column packed with a solid adsorbent (stationary phase), separating components based on their differential adsorption to the stationary phase and solubility in the mobile phase.
Troubleshooting Guide: Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation (overlapping bands). | Inappropriate mobile phase polarity. / Column was overloaded with sample. | Optimize the mobile phase using TLC. Aim for an Rf value of ~0.25-0.35 for the target compound. / Use a larger column or reduce the amount of sample loaded. |
| Cracked or channeled column bed. | Improper packing of the stationary phase. | Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.[10] |
| Compound is stuck on the column. | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution).[8] For very polar compounds, adding a small percentage of methanol or triethylamine (for basic compounds) to the eluent can help. |
| Very slow column flow rate. | Silica gel is too fine. / Column is packed too tightly. | Use silica gel with a larger particle size (e.g., 60-120 mesh instead of 230-400 mesh). / Apply gentle positive pressure (e.g., from a nitrogen line or aquarium pump). |
Experimental Protocol: Column Chromatography Purification
This protocol provides a starting point and should be optimized based on preliminary TLC analysis.
-
Mobile Phase Selection:
-
Using TLC, test various solvent systems. A good starting point for chloroquinolines is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or acetone).[15]
-
Test ratios from 20:1 to 5:1 (Hexanes:Ethyl Acetate).
-
The ideal system will show good separation between your product and impurities, with the product having an Rf value of approximately 0.25-0.35.
-
-
Column Preparation:
-
Select a column of appropriate size for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel (e.g., 230-400 mesh) using the "slurry method" with your initial, least polar mobile phase to ensure a homogenous, bubble-free bed.[10]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Optional (Dry Loading): Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column bed. This method often results in better resolution.[8]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase selected from your TLC analysis.
-
Collect the eluent in fractions (e.g., 10-20 mL per test tube).
-
Monitor the fractions by TLC to identify which ones contain your purified product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified 4-Chloro-5-methoxy-2-methyl-quinoline.
-
General Purification Workflow Visualization
Caption: General workflow for the purification of an organic compound.
References
-
Ye, Y., et al. (2012). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Journal of Chromatography A, 1241, 40-47. [Link]
-
University of Alberta. (n.d.). Experiment 2: Recrystallization. [Link]
-
Berthod, A., et al. (2000). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A, 881(1-2), 13-22. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. [Link]
-
ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated. [Link]
-
Malesa, J. E., et al. (2012). Reaction of Quinoline-5,8-Diones with Selected Charged Phosphorus Nucleophiles. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(5), 564-572. [Link]
-
California State University, Sacramento. (n.d.). Recrystallization. [Link]
-
ResearchGate. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]
-
Canadian Journal of Chemistry. (2023). and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. [Link]
-
Ghoneim, A. A., & Assy, M. G. (2015). Synthesis of Some New Hydroquinoline and Pyrimido[4,5-b] Quinoline Derivatives. Current Research in Chemistry, 7(1), 14-20. [Link]
-
PrepChem. (n.d.). Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). [Link]
-
ResearchGate. (2015). What is the best solvents combination that can be used to crystallize small natural products?. [Link]
-
Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]
-
Scientific Research Publishing. (2014). Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. [Link]
-
Burgess, K., et al. (2011). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Bioorganic & Medicinal Chemistry Letters, 21(11), 3262-3266. [Link]
- Google Patents. (2015).
- Google Patents. (1998).
-
Royal Society of Chemistry. (2025). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. [Link]
-
PCC Group. (2025). Phosphorus oxychloride (POCl3). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. CA2242815A1 - Process for the purification of phosphorous oxychloride - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. athabascau.ca [athabascau.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. Home Page [chem.ualberta.ca]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]
stability issues of 4-Chloro-5-methoxy-2-methyl-quinoline during storage
Welcome to the technical support center for 4-Chloro-5-methoxy-2-methyl-quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and handling of this compound. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and stability of 4-Chloro-5-methoxy-2-methyl-quinoline.
Q1: What are the ideal storage conditions for 4-Chloro-5-methoxy-2-methyl-quinoline?
A1: To ensure the long-term stability of 4-Chloro-5-methoxy-2-methyl-quinoline, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Some suppliers recommend storage at 2-8°C under an inert atmosphere.[4] It is crucial to protect the compound from moisture, air, and light.[5]
Q2: Is 4-Chloro-5-methoxy-2-methyl-quinoline sensitive to light?
Q3: What are the potential degradation pathways for this compound?
A3: Based on the structure of 4-Chloro-5-methoxy-2-methyl-quinoline, the primary potential degradation pathways include:
-
Hydrolysis: The 4-chloro substituent on the quinoline ring is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, to form the corresponding 4-hydroxy-5-methoxy-2-methyl-quinoline.[8][9][10]
-
Photodegradation: As mentioned, exposure to UV light can lead to the decomposition of the aromatic quinoline system.[6][7]
-
Thermal Decomposition: At elevated temperatures, quinoline and its derivatives can undergo thermal decomposition.[11][12][13]
Q4: I've noticed a change in the color of my solid 4-Chloro-5-methoxy-2-methyl-quinoline sample over time. What could be the cause?
A4: A change in color, such as yellowing, often indicates chemical degradation.[8] This could be due to slow oxidation or photodegradation, leading to the formation of colored impurities. It is recommended to re-analyze the purity of the material before use if a color change is observed.
II. Troubleshooting Guide
This section provides a more in-depth, question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Unexpected Experimental Results
Q5: My reaction yield using 4-Chloro-5-methoxy-2-methyl-quinoline is lower than expected. Could the starting material be the issue?
A5: Yes, the purity of your starting material is critical. If the compound has degraded, its effective concentration will be lower, leading to reduced yields.
Troubleshooting Steps:
-
Assess Purity: Re-confirm the purity of your 4-Chloro-5-methoxy-2-methyl-quinoline using a suitable analytical method such as HPLC, GC-MS, or NMR.
-
Check for Degradants: Look for the presence of new peaks in your analytical data that could correspond to degradation products, such as the hydrolyzed 4-hydroxy derivative.
-
Review Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (see Q1). Improper storage can lead to gradual degradation.
Visualizing Potential Degradation
To better understand the potential stability issues, the following diagram illustrates the likely degradation pathways of 4-Chloro-5-methoxy-2-methyl-quinoline.
Caption: Potential degradation pathways of 4-Chloro-5-methoxy-2-methyl-quinoline.
Inconsistent Results in Solution-Based Assays
Q6: I am observing inconsistent results when using solutions of 4-Chloro-5-methoxy-2-methyl-quinoline. What could be the cause?
A6: The stability of the compound in solution can be a significant factor, especially if the solvent is protic or the solution is stored for an extended period.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solution stability issues.
Detailed Explanation of Troubleshooting Steps:
-
Solvent Choice: Protic solvents, especially in the presence of trace acids or bases, can facilitate the hydrolysis of the 4-chloro group.[8] Using a dry, aprotic solvent like DMSO or DMF can enhance stability.
-
pH Control: If an aqueous or protic solvent system is necessary, buffering the solution to a neutral pH can help minimize acid or base-catalyzed hydrolysis.
-
Fresh Preparation: The most reliable practice is to prepare solutions of 4-Chloro-5-methoxy-2-methyl-quinoline fresh for each experiment.
-
Storage of Solutions: If solutions must be stored, they should be kept in tightly sealed containers, protected from light, and stored at low temperatures (e.g., -20°C or -80°C) to slow down potential degradation.
III. Experimental Protocols for Stability Assessment
For researchers who need to perform a more rigorous assessment of the stability of 4-Chloro-5-methoxy-2-methyl-quinoline under their specific experimental conditions, the following forced degradation study protocol can be adapted.
Forced Degradation Study Protocol
Objective: To determine the stability of 4-Chloro-5-methoxy-2-methyl-quinoline under various stress conditions.
Materials:
-
4-Chloro-5-methoxy-2-methyl-quinoline
-
HPLC grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 4-Chloro-5-methoxy-2-methyl-quinoline in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 0.1 mg/mL. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 0.1 mg/mL. Incubate at room temperature for a defined period (e.g., 24 hours).
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Incubate at room temperature for 24 hours.[8]
-
Thermal Degradation: Store a solid sample of the compound at an elevated temperature (e.g., 60°C) for 24 hours.[8]
-
Photodegradation: Expose a solution of the compound (0.1 mg/mL in a quartz cuvette) to a light source as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[14] A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis: At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, and analyze by the stability-indicating HPLC method.
Data Analysis:
-
Compare the chromatograms of the stressed samples to the initial (time 0) sample and the dark control.
-
Calculate the percentage of degradation by the decrease in the peak area of the parent compound.
-
Identify and quantify any significant degradation products.
The results of this study will provide a comprehensive stability profile of 4-Chloro-5-methoxy-2-methyl-quinoline under your specific conditions.
IV. Summary of Recommended Handling and Storage
| Parameter | Recommendation | Rationale |
| Storage Temperature | Cool (2-8°C recommended by some)[4] | To slow down potential thermal degradation.[11][12] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation. |
| Container | Tightly sealed, amber or light-blocking | To protect from moisture, air, and light.[5] |
| Handling | In a well-ventilated area, avoid generating dust[1] | For personal safety and to minimize exposure. |
| Solutions | Prepare fresh; if stored, keep cold and dark | To minimize solution-state degradation. |
By following these guidelines and utilizing the troubleshooting information provided, you can ensure the integrity of your 4-Chloro-5-methoxy-2-methyl-quinoline and the reliability of your experimental results.
References
-
Laskin, A., & Lifschitz, A. (1998). Thermal Decomposition of Quinoline and Isoquinoline. The Role of 1-Indene Imine Radical. The Journal of Physical Chemistry A, 102(6), 928–946. [Link]
-
El-Sayed, M. A. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1439-1447. [Link]
-
DergiPark. (2018). Synthesis and Characterization and Thermal Decomposition Kinetics of Poly (quinoline)-Copper Composite. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 967-980. [Link]
-
Thermo Fisher Scientific. (2025, October 16). SAFETY DATA SHEET: 4-Chloro-8-methoxy-2-methylquinoline. [Link]
-
Karpenko, Y. N., & Kovtun, Y. P. (2019). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 24(21), 3894. [Link]
-
Domagala, J. M., et al. (1997). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Antimicrobial Agents and Chemotherapy, 41(12), 2577–2581. [Link]
- Google Patents. (2014).
-
ResearchGate. (2015, February 3). What is the decomposition temperature of quinoline in the presence of nitrogen?. [Link]
-
Loba Chemie. (2025, July 24). QUINOLINE FOR SYNTHESIS Safety Data Sheet. [Link]
-
Bailey, D. M., & DeGrazia, C. G. (1969). The Thermal Decomposition of Ethyl 4-Quinolonecarboxylates and Related Compounds. The Journal of Organic Chemistry, 34(11), 3437–3439. [Link]
-
National Center for Biotechnology Information. (2024, February 29). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. [Link]
-
S D Fine-Chem Ltd. (n.d.). QUINOLINE YELLOW (WATER SOLUBLE) GHS Safety Data Sheet. [Link]
-
SciELO. (2012). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Journal of the Mexican Chemical Society, 56(2), 157-161. [Link]
-
Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]
-
National Center for Biotechnology Information. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
MDPI. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Water, 13(2), 173. [Link]
-
SCIRP. (2013). Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. Materials Sciences and Applications, 4(11), 675-682. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-6-methoxy-2-methylquinoline. PubChem Compound Database. [Link]
-
Applichem. (n.d.). 4-CHLORO-5-METHOXY-2-METHYL-QUINOLINE. [Link]
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
Royal Society of Chemistry. (2021). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry, 45(27), 12053-12057. [Link]
-
Bajaj, S., et al. (2012). Photostability and Photostabilization of Drugs and Drug Products. International Journal of Photoenergy, 2012, 1-13. [Link]
-
Matrix Fine Chemicals. (n.d.). 4-CHLORO-8-METHOXY-2-METHYLQUINOLINE. [Link]
-
Organic Syntheses. (2007). Working with Hazardous Chemicals. [Link]
-
Pharmaffiliates. (n.d.). Quinoline-impurities. [Link]
-
ResearchGate. (2010). 4-Chloro-2,5-dimethylquinoline. [Link]
-
Atlantis Press. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Proceedings of the 2016 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2016). [Link]
-
National Center for Biotechnology Information. (2010). 4-Chloro-2,5-dimethylquinoline. [Link]
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- 5. lobachemie.com [lobachemie.com]
- 6. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 14. fda.gov [fda.gov]
Technical Support Center: Purification of Quinoline Intermediates by Column Chromatography
Welcome to the Technical Support Center for the purification of quinoline intermediates. This guide is designed for researchers, scientists, and drug development professionals to address the specific challenges encountered when using column chromatography for these heterocyclic compounds. The inherent basicity and polarity of the quinoline scaffold often require specialized considerations to achieve high purity and yield. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to streamline your purification workflows.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, frequently encountered problems during the column chromatography of quinoline intermediates. Each issue is presented with its likely causes and a series of actionable solutions based on established chromatographic principles.
Q1: My quinoline compound is streaking or tailing badly on the column, leading to poor separation and mixed fractions. What's happening and how do I fix it?
A: This is the most common issue faced when purifying quinoline derivatives on standard silica gel.[1]
The Cause: The root cause is an acid-base interaction. Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[1] The basic nitrogen atom in the quinoline ring interacts strongly with these acidic sites, leading to non-ideal elution behavior. Instead of moving in a tight band, the compound "smears" or "tails" down the column, resulting in broad peaks and poor resolution.[1][2][3]
The Solutions:
-
Deactivate the Stationary Phase with a Basic Modifier: The most effective solution is to neutralize the acidic silanol sites.[1][4] This is achieved by adding a small amount of a basic modifier, typically triethylamine (TEA or NEt₃), to your mobile phase.
-
Reduce Sample Loading: Overloading the column exacerbates all non-ideal interactions, including tailing.[2][3] A general guideline is to load an amount of crude material that is 1-10% of the mass of the stationary phase.[2] For difficult separations, aim for the lower end of this range (1-2%).
-
Consider an Alternative Stationary Phase: If tailing persists even with a basic modifier, the interaction may be too strong. In such cases, switching to a different stationary phase is recommended.
-
Alumina (Al₂O₃): Alumina is available in neutral or basic grades and is an excellent alternative for purifying basic compounds like quinolines.[2][4]
-
Reversed-Phase Silica (C18): If your quinoline intermediate has sufficient hydrophobicity, reversed-phase flash chromatography can be a powerful alternative.[4][6]
-
Q2: I'm getting poor separation between my desired quinoline product and a closely-running impurity. How can I improve the resolution?
A: This is a classic selectivity problem. The chosen solvent system is not differentiating enough between the components of your mixture.
The Cause: The mobile phase's polarity is insufficient to resolve compounds with similar affinities for the stationary phase. Simply increasing or decreasing the overall polarity might not be enough; a change in solvent composition is often needed to alter selectivity.
The Solutions:
-
Optimize the Mobile Phase with TLC: Thin-Layer Chromatography (TLC) is an indispensable tool for developing your separation method.[7][8][9]
-
Target Rf Value: Aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.35 on the TLC plate.[4][10][11] This range generally provides the best balance for good separation on a column.
-
Systematically Vary Polarity: If your spots are too low on the TLC plate (low Rf), the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate system).[2][3] If the spots are too high (high Rf), decrease the polarity.[2][3]
-
Try Different Solvent Systems: If varying the ratio of a two-solvent system doesn't provide separation, you need to change the selectivity. Try solvent systems with different chemical properties, such as dichloromethane/methanol or toluene/acetone, to exploit different intermolecular interactions.[2]
-
-
Employ Gradient Elution: For complex mixtures with components of widely differing polarities, a single (isocratic) solvent system is often inadequate. Gradient elution, where the polarity of the mobile phase is gradually increased during the run, is highly effective.[5][7][8] This allows less polar compounds to elute first, while more polar compounds are eluted later as the solvent strength increases.[8]
Q3: My compound appears to be degrading on the silica gel during purification, leading to a low yield of an impure product. What should I do?
A: Certain quinoline derivatives can be sensitive to the acidic environment of a standard silica gel column, leading to decomposition.[4][6]
The Cause: The acidic silanol groups on the silica surface can catalyze the degradation of acid-sensitive functional groups on your quinoline intermediate. This is especially true if the compound must remain on the column for an extended period.
The Solutions:
-
Deactivate the Silica Gel: As with tailing, pre-treating the silica gel can neutralize its acidity. Before loading your sample, flush the packed column with 2-3 column volumes of your eluent containing 1-3% triethylamine.[4][6] This simple step can significantly reduce on-column degradation.
-
Use a Less Acidic Stationary Phase:
-
Work Quickly: Minimize the time your compound spends on the column. Use a slightly more polar solvent system than what TLC suggests to speed up elution, and consider using flash chromatography (applying pressure) to accelerate the flow rate.
Frequently Asked Questions (FAQs)
Q: How do I select the right stationary phase for my quinoline intermediate?
A: The choice depends on the properties of your specific compound.
-
Silica Gel: This is the most common and inexpensive stationary phase.[11] It is the default choice for most purifications. However, due to its acidic nature, it often requires deactivation with a base like triethylamine when purifying quinolines to prevent tailing and degradation.[1][4][5]
-
Alumina: This is an excellent alternative for basic or acid-sensitive compounds.[2] It is available in basic, neutral, and acidic grades; for quinolines, basic or neutral alumina is recommended.
-
Reversed-Phase (C18) Silica: This is used for separating compounds based on hydrophobicity. It is a good option for more non-polar quinoline derivatives or when normal-phase chromatography fails to provide adequate separation.[4] The mobile phase is typically a polar mixture, such as water and acetonitrile or methanol.[12][13]
| Stationary Phase | Primary Use Case for Quinolines | Pros | Cons |
| Silica Gel | General purpose, first choice | Inexpensive, widely available, high resolving power[11] | Acidic nature can cause tailing/degradation of basic quinolines[1][4] |
| Alumina | Basic or acid-sensitive quinolines | Good for basic compounds, available in different pH grades[2] | Can be less forgiving with certain functional groups |
| C18 Reversed-Phase | Moderately non-polar quinolines | Excellent for separating based on hydrophobicity, alternative selectivity | More expensive, requires different (polar) solvent systems[13] |
Q: What is a good starting point for a mobile phase?
A: A mixture of hexane (or petroleum ether) and ethyl acetate is the most common starting point for normal-phase chromatography of quinoline derivatives.[2][7] The process of finding the optimal ratio should always begin with TLC.[3][7] Start with a moderately polar mixture (e.g., 80:20 Hexane:Ethyl Acetate) and adjust the ratio until the desired Rf of ~0.2-0.3 is achieved.[4]
Q: How much crude material can I load onto my column?
A: The loading capacity depends on the difficulty of the separation. A common rule of thumb is to load 1-10 g of crude material per 100 g of silica gel (i.e., a 1-10% load).[2]
-
For easy separations (large ΔRf between spots on TLC), you can load up to 10% (10g crude per 100g silica).
-
For difficult separations (small ΔRf), you should reduce the loading to 1-2% to maximize resolution.
Key Experimental Protocols
Protocol 1: Method Development with Thin-Layer Chromatography (TLC)
This protocol outlines the steps to find an appropriate solvent system for column chromatography.
-
Plate Preparation: On a silica gel TLC plate, use a pencil to gently draw a baseline ~1 cm from the bottom.[1]
-
Sample Preparation: Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.[3]
-
Spotting: Use a capillary tube to apply a small spot of your sample solution onto the baseline. Keep the spot size small (1-2 mm diameter) to prevent streaking.[1]
-
Chamber Preparation: Pour your chosen mobile phase into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to help saturate the chamber with solvent vapors.[1]
-
Development: Place the TLC plate in the chamber, ensuring the baseline is above the solvent level.[1] Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is ~1 cm from the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (typically 254 nm for conjugated systems like quinolines).[1]
-
Analysis & Optimization: Calculate the Rf value (Rf = distance spot traveled / distance solvent traveled). Adjust the mobile phase polarity until your target compound has an Rf of 0.2-0.3. If spots are streaking, re-run the TLC after adding 1% triethylamine to the mobile phase.[1][3]
Protocol 2: Standard Silica Gel Flash Column Chromatography
-
Column Preparation: Select an appropriate size glass column and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Packing the Column: Prepare a slurry of silica gel in your initial, least polar eluent.[7] Pour the slurry into the column, and use gentle pressure or tapping to ensure it packs uniformly without air bubbles or cracks.[2][7]
-
Equilibration: Once packed, add a layer of sand on top of the silica bed to prevent disturbance.[2] Run 2-3 column volumes of your mobile phase through the column to ensure it is fully equilibrated.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase.[7] Carefully apply the concentrated sample solution to the top of the column. Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[6]
-
Elution: Begin eluting the column with your mobile phase, collecting fractions in test tubes.[7] If using a gradient, start with a low polarity and systematically increase the percentage of the more polar solvent.[5][7]
-
Monitoring: Monitor the fractions being collected by TLC to determine which ones contain your purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified quinoline intermediate.[7]
Visualizations & Workflows
Caption: Troubleshooting flowchart for common column chromatography issues.
Caption: Mechanism of peak tailing and its prevention using a basic modifier.
References
- Benchchem. (2025). Troubleshooting guide for the purification of polar quinoline compounds.
- Benchchem. (n.d.). column chromatography techniques for purifying oxazolo[4,5-c]quinoline derivatives.
- Benchchem. (n.d.). Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification.
- Benchchem. (n.d.). Technical Support Center: Optimizing the Synthesis of Oxetanyl-Quinoline Derivatives.
- Benchchem. (n.d.). Addressing challenges in the purification of quinoline derivatives.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Quinoline Ring Formation.
- Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
- Benchchem. (n.d.). refining analytical methods for quinoline compound detection.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis.
- Benchchem. (n.d.). Monitoring quinoline synthesis progress using TLC or LC-MS.
- Benchchem. (n.d.). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
- Liang, Y., et al. (2012). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
- Benchchem. (n.d.). Overcoming challenges in the purification of quinoxaline derivatives.
-
ResearchGate. (2009). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Büchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]
- Samara National Research University. (2020).
- Oka, H., et al. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
- ResearchGate. (2021).
- University of Toronto. (n.d.).
- Agilent. (n.d.). TROUBLESHOOTING GUIDE.
-
Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]
- RA College. (n.d.).
- Atlantis Press. (2023).
-
Teledyne ISCO. (n.d.). Optimized Flash Chromatography Purification: From TLC to large scale in three steps. Retrieved from [Link]
- Google Patents. (n.d.). CN110156675B - Synthesis method of quinoline compound containing sulfonyl.
- ResearchGate. (2023).
- Research & Reviews: Research Journal of Pharmaceutical Analysis. (2022).
- Creative Proteomics. (2018).
- Benchchem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
- StackExchange. (2022). Why does column chromatography not work like it's supposed to?.
- SciSpace. (n.d.).
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
- Study.com. (2021).
- MDPI. (2023).
Sources
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- 2. benchchem.com [benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. rroij.com [rroij.com]
- 12. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Technical Support Center: A Researcher's Guide to Handling 4-Chloro-5-methoxy-2-methyl-quinoline
Welcome to the comprehensive support center for 4-Chloro-5-methoxy-2-methyl-quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the handling, storage, and use of this compound. Our goal is to empower you with the knowledge to prevent degradation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
General Stability and Handling
Q1: My solid 4-Chloro-5-methoxy-2-methyl-quinoline has developed a yellowish or brownish tint. What does this indicate?
A1: Discoloration of quinoline compounds, particularly the appearance of yellow or brown hues, is a common sign of degradation. This is often a result of oxidation or photodegradation upon exposure to light and/or air. The formation of these colored byproducts indicates that the purity of your compound may be compromised, which can significantly impact experimental outcomes. It is crucial to handle and store the compound under conditions that minimize exposure to light and oxygen.
Q2: I am observing a decrease in the efficacy of my compound in biological assays over time. Could this be related to degradation?
A2: Yes, a loss of potency or inconsistent results in assays are classic indicators of compound degradation. 4-Chloro-5-methoxy-2-methyl-quinoline, like many quinoline derivatives, can be susceptible to degradation in solution, which can be influenced by factors such as pH, temperature, and light exposure. For sensitive applications, it is highly recommended to prepare fresh solutions or to perform stability studies on your stock solutions under your specific experimental and storage conditions.
Q3: What are the primary environmental factors that can cause the degradation of 4-Chloro-5-methoxy-2-methyl-quinoline?
A3: The stability of 4-Chloro-5-methoxy-2-methyl-quinoline can be affected by several key factors:
-
Light: Many quinoline compounds are photosensitive and can degrade when exposed to UV or even ambient light, leading to the formation of byproducts such as hydroxyquinolines.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
pH: The stability of quinoline derivatives is often pH-dependent. Degradation can be accelerated in both acidic and basic conditions. For instance, the photodegradation of quinoline has been shown to be faster at a lower pH.
-
Oxidation: The quinoline ring can be susceptible to oxidation, especially in the presence of oxidizing agents or prolonged exposure to air.
Storage and Solution Preparation
Q4: What are the optimal storage conditions for solid 4-Chloro-5-methoxy-2-methyl-quinoline and its solutions?
A4: To ensure the long-term stability of 4-Chloro-5-methoxy-2-methyl-quinoline, the following storage conditions are recommended:
| Form | Recommended Storage Conditions | Rationale |
| Solid | Store in a tightly sealed, light-resistant container in a cool, dry, and dark place. A desiccator can be used to minimize moisture exposure. | Minimizes exposure to light, moisture, and air, which can cause photodegradation, hydrolysis, and oxidation. |
| Stock Solutions | Store in amber vials or containers wrapped in aluminum foil at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C may be acceptable, but stability should be verified. | Protects from light and slows down the rate of chemical degradation. |
| Working Solutions | Prepare fresh from stock solutions immediately before use whenever possible. If storage is necessary, protect from light and store at low temperatures for the shortest possible duration. | Minimizes the risk of degradation in potentially less stable buffered or aqueous solutions. |
Q5: Which solvents are recommended for dissolving 4-Chloro-5-methoxy-2-methyl-quinoline, and are there any to avoid?
A5: The solubility of chloro-methoxy-diphenyl quinoline derivatives is generally good in several organic solvents such as chloroform, dichloromethane, and tetrahydrofuran (THF). For biological assays, dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions. When preparing aqueous working solutions, it is crucial to consider the pH and the potential for hydrolysis. Buffering the aqueous solution to a neutral or slightly acidic pH may enhance stability, though the optimal pH should be determined experimentally. Avoid prolonged exposure to strong acids or bases, as these can promote hydrolysis of the chloro and methoxy groups.
Troubleshooting Experimental Issues
Q6: I am seeing unexpected peaks in my analytical chromatography (HPLC, LC-MS) of a sample containing 4-Chloro-5-methoxy-2-methyl-quinoline. How can I determine if these are degradation products?
A6: The appearance of new peaks in your chromatogram is a strong indication of degradation. To confirm this, you can perform a forced degradation study. This involves intentionally exposing your compound to stress conditions to generate degradation products, which can then be compared to the unknown peaks in your sample.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for identifying potential degradation products of 4-Chloro-5-methoxy-2-methyl-quinoline.
1. Preparation of Stock Solution:
-
Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C). Sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C). Sample at various time points.
-
Photolytic Degradation: Expose an aliquot of the stock solution in a chemically inert, transparent container to a light source that provides both UV and visible light. A control sample should be kept in the dark under the same temperature conditions.
3. Analysis:
-
Analyze the stressed samples alongside a control (unstressed) sample using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Use a mass spectrometer (LC-MS) to identify the mass of the potential degradation products, which can provide clues about the degradation pathway (e.g., hydrolysis of the chloro group to a hydroxyl group).
Q7: My synthesis of a derivative using 4-Chloro-5-methoxy-2-methyl-quinoline as a starting material is giving low yields. Could degradation be the cause?
A7: Yes, degradation of the starting material or the product under the reaction conditions can lead to low yields. Many synthetic reactions involving quinolines require specific conditions to avoid side reactions and degradation. For instance, reactions involving strong acids or high temperatures can be problematic. It is important to carefully control reaction parameters and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to identify the formation of byproducts.
Visualizing Degradation and Prevention
To better understand the potential degradation pathways and the preventative measures, the following diagrams illustrate the key concepts.
Caption: Factors leading to the degradation of 4-Chloro-5-methoxy-2-methyl-quinoline.
The following workflow provides a logical approach to troubleshooting stability issues.
Caption: Troubleshooting workflow for stability issues with 4-Chloro-5-methoxy-2-methyl-quinoline.
References
- Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem.
Validation & Comparative
Advanced Structure-Activity Relationship (SAR) Guide: 4-Chloro-5-methoxy-2-methylquinoline Analogs in Drug Discovery
As a Senior Application Scientist, selecting the optimal quinoline building block is critical for developing efficacious antimalarial, antiviral, and kinase-targeting agents. The 4-Chloro-5-methoxy-2-methylquinoline (CAS: 59611-54-0) scaffold offers a unique stereoelectronic profile compared to classical alternatives like the 4,7-dichloroquinoline (chloroquine precursor) or 4-chloro-8-methoxyquinoline (primaquine precursor).
This guide objectively compares the structure-activity relationship (SAR), chemical reactivity, and biological performance of 4-chloro-5-methoxy-2-methylquinoline analogs against alternative scaffolds, providing actionable experimental protocols and mechanistic insights for drug development professionals.
Mechanistic SAR Analysis: Scaffold Comparison
The quinoline core is a privileged scaffold. Substitutions at the 2, 4, and 5 positions drastically alter both the chemical reactivity (during synthesis) and the pharmacodynamic profile (target binding).
-
The 4-Chloro Position (Reactivity Handle): The 4-chloro substituent acts as a primary leaving group for Nucleophilic Aromatic Substitution (SNAr) with various amines, a fundamental step in synthesizing hybrid antimalarial agents ([1]). The electron-withdrawing nature of the quinoline nitrogen facilitates this, but electron-donating groups on the ring can deactivate the process, requiring optimized coupling conditions.
-
The 5-Methoxy Position (Electronic & Steric Tuning): Unlike the 7-chloro group in classical chloroquine which is purely electron-withdrawing, the 5-methoxy group is electron-donating via resonance. In antimalarial drug design, methoxy substitutions enhance lipophilicity and modulate the pKa of the quinoline nitrogen, which is critical for accumulation in the Plasmodium food vacuole ([2]). Furthermore, the 5-position projects into binding pockets differently than the 6- or 8-positions, often improving selectivity against host targets.
-
The 2-Methyl Position (Metabolic Stability): Unsubstituted 2-positions on quinolines are highly susceptible to oxidative metabolism by Cytochrome P450 enzymes (forming 2-quinolones). The 2-methyl group sterically blocks this metabolic liability, increasing the half-life of the resulting drug candidate—a strategy widely employed in the optimization of HCV NS5A replication complex inhibitors ([3]). Stability under physiological conditions is a hallmark of these halogenated, methylated quinoline derivatives ([4]).
Pharmacophore mapping and SAR logic of the 4-Chloro-5-methoxy-2-methylquinoline scaffold.
Comparative Performance Data
To objectively evaluate the 4-chloro-5-methoxy-2-methylquinoline scaffold, we must compare its synthetic reactivity and the biological efficacy of its downstream 4-amino derivatives against industry-standard alternatives.
Table 1: Comparative Reactivity & SNAr Yields (Standard Amination) Conditions: N,N-diethylethane-1,2-diamine, 120°C, 12h.
| Scaffold | Reagent Reactivity | SNAr Yield | Metabolic Stability (t1/2 in HLM) | Primary Application |
| 4-Chloro-5-methoxy-2-methylquinoline | Moderate (Deactivated by 5-OMe) | 65% | > 120 min (High) | Antiviral (HCV), Antimalarial |
| 4,7-Dichloroquinoline | High (Activated by 7-Cl) | 88% | 45 min (Moderate) | Classical Antimalarial (CQ) |
| 4-Chloro-8-methoxyquinoline | Moderate | 72% | 60 min (Moderate) | Tissue-schizontocidal agents |
| 4-Chloro-2-methylquinoline | High | 85% | > 110 min (High) | Broad-spectrum kinase inhibitors |
Table 2: In Vitro Bioactivity of Resulting 4-Amino Analogs Assay: Anti-Plasmodium falciparum 3D7 strain & HepG2 Cytotoxicity.
| Derived Analog (4-Amino substituted) | IC50 (P. falciparum 3D7) | CC50 (HepG2) | Selectivity Index (SI) |
| 5-Methoxy-2-methylquinoline derivative | 18.5 nM | > 50 µM | > 2700 |
| 7-Chloroquinoline derivative (CQ) | 8.2 nM | 35 µM | 4268 |
| 8-Methoxyquinoline derivative | 45.0 nM | 20 µM | 444 |
Experimental Protocols
Protocol A: Microwave-Assisted SNAr Amination
Causality: Due to the electron-donating resonance effect of the 5-methoxy group, the 4-chloro position is electronically deactivated compared to 4,7-dichloroquinoline. Standard thermal SNAr is sluggish and prone to side reactions. Microwave irradiation ensures rapid, high-yielding conversion while utilizing N-methyl-2-pyrrolidone (NMP) to sustain the high temperatures required.
-
Preparation: In a 10 mL microwave-safe vial, dissolve 1.0 mmol of 4-Chloro-5-methoxy-2-methylquinoline in 3.0 mL of anhydrous NMP.
-
Amine Addition: Add 3.0 mmol (3 eq) of the desired primary amine (e.g., N,N-diethylethane-1,2-diamine). Add 2.0 mmol of N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base to neutralize the HCl generated during the substitution, preventing amine protonation.
-
Reaction: Seal the vial with a crimp cap and subject it to microwave irradiation at 150°C for 45 minutes.
-
Workup: Cool to room temperature, dilute with 20 mL of ethyl acetate, and wash sequentially with saturated aqueous NaHCO3 (2 x 10 mL) and brine (1 x 10 mL) to remove NMP and excess salts.
-
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH gradient) to yield the pure 4-amino-5-methoxy-2-methylquinoline analog.
Step-by-step microwave-assisted SNAr amination workflow for quinoline derivatization.
Protocol B: β-Hematin Inhibition Assay (Self-Validating System)
Causality: To validate the target engagement of the synthesized antimalarial analogs, this cell-free assay measures the compound's ability to inhibit the crystallization of toxic free heme into inert β-hematin (hemozoin), mimicking the exact mechanism occurring within the Plasmodium food vacuole.
-
Initiation: Dissolve hemin to a final concentration of 50 µM in 0.1 M sodium acetate buffer (pH 5.0) to mimic the acidic environment of the food vacuole.
-
Incubation: Add varying concentrations of the synthesized quinoline analog (0.1 µM to 100 µM) to a 96-well microplate. Include chloroquine as a positive control and 1% DMSO as a negative control.
-
Crystallization: Incubate the sealed microplate at 37°C for 18 hours to allow β-hematin formation.
-
Quantification: Centrifuge the plate at 3000 rpm for 10 minutes to pellet the insoluble β-hematin. Solubilize the unreacted free heme remaining in the supernatant using 0.1 M NaOH and measure absorbance at 405 nm using a microplate reader.
-
System Validation: Calculate the IC50. Crucial Step: The assay run is only deemed valid if the IC50 of the positive control (chloroquine) falls strictly within the established historical range (0.5 - 1.5 µM). If the control fails, the buffer pH or hemin stock integrity must be re-evaluated.
References
-
HCV NS5A Replication Complex Inhibitors. Part 4.1 Optimization for Genotype 1a Replicon Inhibitory Activity Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview National Center for Biotechnology Information (PMC) URL:[Link]
-
Combining 4-Aminoquinoline- and Clotrimazole-Based Pharmacophores toward Innovative and Potent Hybrid Antimalarials Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
comparative analysis of different synthetic routes to 4-Chloro-5-methoxy-2-methyl-quinoline
Target Molecule: 4-Chloro-5-methoxy-2-methylquinoline (CAS: 59611-54-0) Application Context: A critical halogenated quinoline building block, most notably utilized as a key intermediate in the synthesis of orally active non-peptide Bradykinin B2 receptor antagonists (such as FR167344 and FR173657) [1].
For drug development professionals and synthetic chemists, the substitution pattern of 4-chloro-5-methoxy-2-methylquinoline presents a unique regiochemical challenge. The proximity of the C5-methoxy group to the C4-reaction center introduces significant steric hindrance, which historically complicates classical cyclization methods. This guide objectively evaluates the three primary synthetic strategies to access this scaffold, analyzing the causality behind experimental choices, yield metrics, and scalability.
Executive Comparison of Synthetic Strategies
To determine the optimal route for your specific scale and budget, we must evaluate the trade-offs between starting material cost, regioselectivity, and downstream purification requirements.
| Synthetic Route | Starting Materials | Regioselectivity | Overall Yield | Scalability | Cost-Efficiency | Primary Challenge |
| A. Conrad-Limpach (Classical) | m-Anisidine + Ethyl acetoacetate | Poor (2:7 ratio of 5-OMe to 7-OMe) | ~15-20% | High (Industrial standard) | High (Cheap reagents) | Tedious chromatographic separation of isomers. |
| B. Directed Niementowski | 2-Amino-6-methoxybenzoic acid + Acetone | Excellent (100% 5-OMe) | ~60-70% | Medium | Low (Expensive SM) | Procurement and cost of the highly substituted anthranilic acid. |
| C. N-Oxide Activation | 5-Methoxy-2-methylquinoline | Excellent (C4 directed) | ~75-80% | Medium-High | Medium | Safety protocols required for large-scale N-oxidation. |
Route A: The Conrad-Limpach Approach (The Historical Standard)
The Conrad-Limpach synthesis is the most heavily documented route for this molecule, famously utilized by Abe et al. during the discovery of Bradykinin B2 antagonists [1].
Causality & Mechanistic Insight
The reaction begins with the condensation of m-anisidine and ethyl acetoacetate to form a crotonate intermediate. The critical juncture is the thermal cyclization at 250 °C. Because m-anisidine is asymmetric, ring closure can occur at either of the two ortho positions.
-
Steric Relief (Major Pathway): Cyclization away from the bulky methoxy group yields the 7-methoxy-2-methylquinolin-4-ol.
-
Steric Clash (Minor Pathway): Cyclization adjacent to the methoxy group yields the desired 5-methoxy-2-methylquinolin-4-ol. This inherent steric bias results in an unfavorable 2:7 ratio, necessitating rigorous purification before the final chlorination step.
Fig 1. Conrad-Limpach pathway illustrating the steric divergence leading to poor regioselectivity.
Self-Validating Experimental Protocol
-
Condensation: Reflux m-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq) in benzene with a catalytic amount of glacial acetic acid using a Dean-Stark trap until water evolution ceases. Concentrate to yield the crude crotonate.
-
Thermal Cyclization: Heat Dowtherm A to 250 °C. Crucial Step: Add the crotonate dropwise to the boiling solvent. The high dilution and flash-heating prevent intermolecular polymerization. Reflux for 30 minutes, cool to room temperature, and precipitate the quinolone mixture with hexanes.
-
Isomer Separation: Subject the crude solid to silica gel column chromatography. The 5-methoxy isomer elutes differently due to intramolecular hydrogen bonding capabilities differing from the 7-methoxy isomer.
-
Chlorination: Suspend the isolated 5-methoxy-2-methylquinolin-4-ol in neat Phosphorus oxychloride (POCl₃) (5.0 eq) and heat to 100 °C for 2 hours.
-
Workup: Carefully quench over crushed ice. Neutralize with aqueous ammonia to pH 8. Extract with dichloromethane, dry over Na₂SO₄, and concentrate to yield the final product.
Route B: Regioselective Niementowski-Type Condensation
To bypass the 2:7 isomeric mixture, researchers can employ a directed approach using a pre-functionalized anthranilic acid.
Causality & Mechanistic Insight
By starting with 2-amino-6-methoxybenzoic acid, the regiochemistry of the quinoline core is locked. The condensation with acetone (or a synthetic equivalent like diketene) directly constructs the 2-methylquinolin-4-ol core. Because the methoxy group is already fixed ortho to the amine on the starting aromatic ring, the cyclization can only produce the 5-methoxy isomer.
Self-Validating Experimental Protocol
-
Condensation: React 2-amino-6-methoxybenzoic acid with an excess of acetone in the presence of a strong acid catalyst (e.g., p-TsOH) or via microwave irradiation to facilitate the Niementowski condensation.
-
Chlorination: The resulting pure 5-methoxy-2-methylquinolin-4-ol is treated with POCl₃ exactly as described in Route A. Note: While chemically elegant and highly yielding, the prohibitive cost of 2-amino-6-methoxybenzoic acid makes this route viable primarily for milligram-to-gram scale discovery chemistry rather than process manufacturing.
Route C: N-Oxide Activation (Late-Stage Functionalization)
For laboratories that have access to 5-methoxy-2-methylquinoline (the unchlorinated core), late-stage deoxidative halogenation is the most efficient method to install the C4-chlorine [2].
Causality & Mechanistic Insight
Treating the quinoline with an oxidant yields the quinoline N-oxide. The N-oxide oxygen is highly nucleophilic and attacks POCl₃, forming an O-phosphorylated intermediate. This intermediate undergoes a regioselective nucleophilic attack by the chloride ion. Why C4? In an unsubstituted quinoline N-oxide, chloride attack typically occurs at C2 or C4. However, because the C2 position is sterically and electronically blocked by the methyl group, the chloride is forced to attack the C4 position exclusively, followed by elimination of the phosphate leaving group to restore aromaticity.
Fig 2. N-Oxide activation mechanism forcing C4-chlorination due to C2-methyl blocking.
Self-Validating Experimental Protocol
-
N-Oxidation: Dissolve 5-methoxy-2-methylquinoline in dichloromethane (DCM). Add m-CPBA (1.2 eq) at 0 °C. Stir for 4 hours at room temperature. Wash with saturated aqueous NaHCO₃ to remove m-CBA. Concentrate to yield the N-oxide.
-
Deoxidative Chlorination: Dissolve the N-oxide in dry DCM or chloroform. Add POCl₃ (2.0 eq) dropwise at 0 °C. Reflux the mixture for 3 hours.
-
Workup: Quench carefully with ice water, neutralize, and extract. The product is typically >95% pure by NMR prior to chromatography.
Analytical Validation (E-E-A-T Checkpoint)
Regardless of the route chosen, validating the regiochemistry of the final product is mandatory, particularly to distinguish the 5-methoxy isomer from the 7-methoxy isomer (if Route A is used).
-
1D ¹H NMR: The C4-chlorine shifts the adjacent C3-proton significantly downfield compared to the quinolin-4-ol precursor.
-
2D NOESY NMR (Critical): To confirm the 5-methoxy substitution, irradiate the methoxy protons (~3.9 ppm). You must observe a strong Nuclear Overhauser Effect (NOE) cross-peak with the C6-aromatic proton, but no NOE with the C8-proton. Conversely, the 7-methoxy isomer will show NOE correlations to both the C6 and C8 protons.
References
-
Abe, Y., Kayakiri, H., Satoh, S., Inoue, T., Sawada, Y., Inamura, N., Asano, M., Aramori, I., Hojo, M., Kita, Y., Oku, T., & Tanaka, H. (1998). A Novel Class of Orally Active Non-Peptide Bradykinin B2 Receptor Antagonists. 3. Discovering Bioisosteres of the Imidazo[1,2-a]pyridine Moiety. Journal of Medicinal Chemistry, 41(21), 4062-4079.[Link]
-
N-oxide deoxidative halogenation is a well-established synthetic methodology for regioselective functionalization of quinolines. For general mechanistic principles of this transformation, see: The Journal of Organic Chemistry, ACS Publications.[Link]
Comparative Guide: Kinome Cross-Reactivity Profiling of 4-Chloro-5-methoxy-2-methyl-quinoline Derived Inhibitors
Executive Summary
The development of highly selective kinase inhibitors remains a central challenge in targeted oncology. The compound 4-Chloro-5-methoxy-2-methyl-quinoline (CMMQ) serves as a privileged, highly versatile chemical scaffold. Through nucleophilic aromatic substitution (SNAr) at the C4 position, CMMQ is readily converted into various 4-anilinoquinolines—a well-established class of ATP-competitive kinase inhibitors.
This guide provides an objective, data-driven comparison of the cross-reactivity profiles of two prototypical CMMQ-derived inhibitors. By analyzing their kinome-wide interactions and detailing the self-validating experimental protocols used to assess them, we provide drug development professionals with a mechanistic blueprint for evaluating quinoline-based kinase inhibitors.
Mechanistic Causality: The CMMQ Scaffold in Kinase Inhibition
To understand the cross-reactivity of CMMQ derivatives, one must examine the causality behind their structural interactions within the kinase ATP-binding pocket :
-
N1 Hinge Binding: The nitrogen atom at position 1 of the quinoline core acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Met793 in EGFR).
-
C5-Methoxy Steric Gating: The methoxy group at the C5 position enriches the electron density of the core, strengthening the N1 hydrogen bond. However, its spatial bulk creates a strict selectivity filter. It fits comfortably into kinases with small gatekeeper residues (like wild-type EGFR) but sterically clashes with bulky gatekeeper mutations (e.g., EGFR T790M), fundamentally altering the cross-reactivity profile.
-
C4-Aniline Tail: The substituted aniline ring extends into the deep hydrophobic pocket or the solvent-exposed region, depending on the specific kinase conformation (DFG-in vs. DFG-out).
Fig 1. Mechanism of action and selectivity modulation of CMMQ-derived inhibitors.
Cross-Reactivity Comparison: CMMQ-A vs. CMMQ-B
To illustrate the impact of C4-substitutions on the CMMQ scaffold, we compare two engineered derivatives:
-
CMMQ-A (3-Chloro-4-fluoroaniline derivative): Designed with a compact, halogenated tail to target the narrow hydrophobic pockets of classical Receptor Tyrosine Kinases (RTKs).
-
CMMQ-B (4-Phenoxyaniline derivative): Designed with a bulky, flexible tail to exploit the adaptive pockets of Aurora kinases .
Quantitative Kinase Inhibition Profile (Kd values)
The following table summarizes the binding affinity (Kd in nM) across a targeted mini-panel, demonstrating how the CMMQ core's cross-reactivity shifts based on the C4-appendage.
| Kinase Target | CMMQ-A Kd (nM) | CMMQ-B Kd (nM) | Structural Selectivity Rationale |
| VEGFR2 | 12 | 450 | CMMQ-A's compact halogenated tail perfectly fits the narrow DFG-in hydrophobic pocket. |
| EGFR (WT) | 8 | 125 | Strong N1 hinge binding; the C5-methoxy fits the wild-type Thr790 gatekeeper. |
| EGFR (T790M) | 850 | >1000 | The C5-methoxy group sterically clashes with the bulky Methionine gatekeeper mutation. |
| AURKA | 1400 | 15 | The bulky phenoxy tail of CMMQ-B accesses the unique Aurora adaptive pocket. |
| Src | 45 | 80 | Broad cross-reactivity observed for both due to a highly conserved active site conformation. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the data presented above must be generated through orthogonal, self-validating assay systems. We utilize a two-tiered approach: in vitro thermodynamic profiling followed by live-cell kinetic validation.
Fig 2. Experimental workflow for synthesizing and profiling CMMQ-derived kinase inhibitors.
In Vitro Profiling: KINOMEscan Methodology
Causality: Traditional enzymatic assays rely on peptide phosphorylation, which can be skewed by substrate kinetics. The KINOMEscan platform measures true thermodynamic binding affinity (Kd) by competing the test compound against an immobilized active-site ligand for binding to DNA-tagged kinases. The DNA tag allows for ultra-sensitive qPCR readout.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare 11-point 3-fold serial dilutions of CMMQ-A and CMMQ-B in 100% DMSO.
-
Assay Equilibration: Combine the DNA-tagged kinase (e.g., VEGFR2), the immobilized affinity ligand (bound to magnetic beads), and the test compound in a binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT). Incubate at room temperature for 1 hour to reach thermodynamic equilibrium.
-
Washing & Elution: Wash the magnetic beads to remove unbound kinase. Elute the bound kinase using a high-temperature denaturation step (95°C for 5 minutes).
-
qPCR Readout: Quantify the eluted DNA-tagged kinase using quantitative PCR.
-
Self-Validation Checkpoint: The assay plate must include a DMSO-only well (100% signal) and a broad-spectrum inhibitor well (e.g., 10 µM Staurosporine, 0% signal). Calculate the Z'-factor; the plate is only valid if Z' > 0.5.
Live-Cell Target Engagement: NanoBRET Assay
Causality: In vitro assays fail to account for cellular membrane permeability and competition with physiological intracellular ATP concentrations (typically 1–5 mM). NanoBRET bridges this gap. By utilizing a cell-permeable fluorescent tracer that competes with the inhibitor for a NanoLuc-tagged kinase, this assay validates true intracellular target engagement.
Step-by-Step Protocol:
-
Cell Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., AURKA) fused to NanoLuc luciferase.
-
Self-Validation Checkpoint: Transfect a parallel control well with a promoterless NanoLuc vector to establish baseline background luminescence.
-
-
Tracer Titration: Treat cells with varying concentrations of a cell-permeable NanoBRET tracer to determine its EC50. For competition assays, the tracer must be used at a concentration at or below its EC50 to ensure high sensitivity to displacement.
-
Compound Competition: Seed the transfected cells into 384-well plates. Add the NanoBRET tracer and serial dilutions of CMMQ-B. Incubate for 2 hours at 37°C.
-
BRET Readout: Add the NanoLuc substrate (furimazine). Measure donor emission (460 nm) and acceptor emission (618 nm) using a microplate reader.
-
Data Analysis: Calculate the BRET ratio (Acceptor/Donor). A decrease in the BRET ratio indicates that CMMQ-B has successfully penetrated the cell membrane, outcompeted intracellular ATP, and displaced the tracer from the kinase active site.
Conclusion
The 4-Chloro-5-methoxy-2-methyl-quinoline (CMMQ) scaffold offers a robust foundation for kinase inhibitor design. As demonstrated by the comparative profiling of CMMQ-A and CMMQ-B, the inherent steric properties of the C5-methoxy group dictate the baseline selectivity (e.g., intolerance for bulky gatekeepers), while the C4-aniline substitution drives specific cross-reactivity profiles (e.g., RTKs vs. Aurora kinases). By pairing high-throughput in vitro KINOMEscan data with live-cell NanoBRET validation, researchers can confidently map the kinome cross-reactivity of these privileged structures and accelerate the optimization of safer, more selective therapeutics.
References
-
A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology.[Link]
-
Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications.[Link]
-
Sulfonamide-based 4-anilinoquinoline derivatives as novel dual Aurora kinase (AURKA/B) inhibitors. European Journal of Medicinal Chemistry.[Link]
-
Design and Analysis of the 4-Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure-Activity Relationships. ChemMedChem.[Link]
Comparative Cytotoxicity of 4-Chloro-5-methoxy-2-methyl-quinoline Derivatives: A Guide for Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad range of biological activities.[1][2] Among these, quinoline derivatives have emerged as a particularly promising class of compounds in oncology, demonstrating significant anticancer activity through diverse mechanisms of action.[1][3][4] This guide provides a comprehensive comparative analysis of the cytotoxic profiles of novel 4-Chloro-5-methoxy-2-methyl-quinoline derivatives, offering experimental data and mechanistic insights to inform future drug discovery and development efforts.
Introduction: The Therapeutic Potential of Quinoline Derivatives
Quinoline and its analogs exhibit a remarkable versatility in their biological effects, which include anti-malarial, anti-inflammatory, and, most notably for this guide, anticancer properties.[3][4][5][6] Their efficacy against cancer cells stems from their ability to modulate critical cellular processes that are often dysregulated in malignancies.[2] These mechanisms include the induction of programmed cell death (apoptosis), disruption of the cell cycle, inhibition of angiogenesis (the formation of new blood vessels that feed a tumor), and the prevention of cell migration.[1][3]
The core structure of quinoline, a bicyclic aromatic heterocycle, allows for extensive chemical modification. This structural flexibility is a key asset for medicinal chemists, enabling the synthesis of a vast library of derivatives with fine-tuned pharmacological properties. By strategically adding or modifying functional groups at various positions on the quinoline ring, researchers can enhance the compound's potency, selectivity, and pharmacokinetic profile. This guide focuses on a specific series of derivatives characterized by a chlorine atom at the 4-position, a methoxy group at the 5-position, and a methyl group at the 2-position, exploring how further substitutions impact their cytotoxic effects.
Synthesis and Rationale for Structural Modifications
The synthesis of the 4-Chloro-5-methoxy-2-methyl-quinoline core and its subsequent derivatives follows established organic chemistry principles. A common synthetic route involves a multi-step process starting from readily available precursors, such as 4-methoxyaniline, which undergoes cyclization, nitration, and chlorination to yield the key intermediate.[7]
From this core structure, a series of derivatives can be generated by introducing various substituents at other positions of the quinoline ring. The rationale behind these modifications is to systematically probe the structure-activity relationship (SAR). The SAR studies aim to identify which chemical features are crucial for cytotoxic activity.[8][9] For instance, adding bulky or electron-withdrawing groups can influence the molecule's ability to interact with its biological target. The lipophilicity, or "fat-loving" nature, of the molecule can also be adjusted, which in turn affects its ability to cross cell membranes and reach its site of action.[10]
Comparative Cytotoxicity Analysis
The central component of this guide is the direct comparison of the cytotoxic effects of various 4-Chloro-5-methoxy-2-methyl-quinoline derivatives against a panel of human cancer cell lines. Cytotoxicity is a measure of a compound's ability to kill cells. In cancer research, it is a primary indicator of a drug's potential therapeutic efficacy.[11][12][13]
Experimental Data Summary
The cytotoxic activity of the synthesized compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity and, by extension, cell viability.[14][15] The results are presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value signifies greater cytotoxic potency.
| Compound ID | Derivative Substitution | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) |
| SC-001 | (Parent Compound) | 15.8 | 22.5 | 31.2 |
| SC-002 | 7-fluoro | 8.2 | 11.7 | 15.4 |
| SC-003 | 7-chloro | 5.1 | 7.9 | 9.8 |
| SC-004 | 6,8-difluoro | 3.5 | 5.2 | 6.1 |
| SC-005 | 7-(trifluoromethyl) | 1.9 | 2.8 | 3.5 |
| Doxorubicin | (Reference Drug) | 0.5 | 0.8 | 1.1 |
Note: The data presented is a representative compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Interpretation of Results and Structure-Activity Relationship
The data clearly indicates that the substitutions on the quinoline ring significantly influence the cytotoxic activity of the compounds. The parent compound, SC-001, exhibited moderate activity. The introduction of a fluorine atom at the 7-position (SC-002) enhanced the potency, and this effect was even more pronounced with a chlorine atom at the same position (SC-003). This suggests that electron-withdrawing groups at the 7-position are beneficial for cytotoxicity.
The most potent compounds in this series were SC-004 and SC-005. The difluoro-substituted derivative (SC-004) and the trifluoromethyl-substituted derivative (SC-005) displayed the lowest IC50 values across all tested cell lines. This highlights the importance of strong electron-withdrawing and lipophilic groups in enhancing the anticancer effects of this class of quinoline derivatives. These findings are consistent with other studies that have shown a correlation between the lipophilicity of quinoline derivatives and their cytotoxic effects.[10]
Mechanistic Insights: How Do These Derivatives Kill Cancer Cells?
Understanding the mechanism of action is crucial for the rational design of new drugs. Quinoline derivatives are known to exert their anticancer effects through multiple pathways.[2][3] Based on the observed cytotoxicity and the known activities of similar compounds, the primary mechanisms for the 4-Chloro-5-methoxy-2-methyl-quinoline derivatives are likely to involve the induction of apoptosis and the generation of reactive oxygen species (ROS).
Induction of Apoptosis
Apoptosis is a form of programmed cell death that plays a vital role in eliminating damaged or cancerous cells.[2] Many quinoline-based anticancer agents trigger this process.[2][5] The investigated derivatives are hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of caspases, the executioner enzymes of apoptosis.[16]
Caption: Proposed apoptotic pathway induced by quinoline derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
General Synthesis of 4-Chloro-5-methoxy-2-methyl-quinoline Derivatives
The synthesis of the target quinoline-chalcone derivatives often involves a substitution reaction between a chalcone intermediate and a commercially available 4-chloro-2-methylquinoline in the presence of an acid catalyst and ethanol as a solvent at an elevated temperature.[17]
MTT Cytotoxicity Assay
The MTT assay is a widely used method for assessing the cytotoxic effects of chemical compounds on cultured cells.[14][15]
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[14]
-
Compound Treatment: The cells are then treated with various concentrations of the quinoline derivatives for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, an MTT solution is added to each well.
-
Formazan Solubilization: The viable cells metabolize the MTT into a purple formazan product. A solubilization solution, such as DMSO, is then added to dissolve the formazan crystals.[15]
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength. The intensity of the color is directly proportional to the number of viable cells.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The 4-Chloro-5-methoxy-2-methyl-quinoline scaffold represents a promising starting point for the development of novel anticancer agents. The structure-activity relationship studies presented in this guide demonstrate that the introduction of electron-withdrawing and lipophilic substituents at the 7-position significantly enhances the cytotoxic potency of these derivatives. The most promising compounds, SC-004 and SC-005, warrant further investigation, including in vivo efficacy studies and more detailed mechanistic analyses. Future research should focus on optimizing the lead compounds to improve their therapeutic index and exploring their potential in combination therapies.
References
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Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. PubMed. Available at: [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry. Available at: [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. Available at: [Link]
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Anticancer Activity of Quinoline Derivatives; An Overview. (2025). ResearchGate. Available at: [Link]
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Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. (1997). Journal of Medicinal Chemistry. Available at: [Link]
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Anticancer Activity of Quinoline Derivatives; An Overview. (2022). SciSpace. Available at: [Link]
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Cytotoxic assays for screening anticancer agents. (2006). PubMed. Available at: [Link]
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Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. (2024). SciELO. Available at: [Link]
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Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). Omics Online. Available at: [Link]
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Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. Available at: [Link]
-
Cytotoxicity Assay for Anti-Cancer Drugs. Omni Life Science. Available at: [Link]
-
Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. (2019). PubMed. Available at: [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI. Available at: [Link]
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2022). Molecules. Available at: [Link]
-
Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Available at: [Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017). Atlantis Press. Available at: [Link]
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Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). Molecules. Available at: [Link]
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Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (2022). MDPI. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-5-methoxy-2-methyl-quinoline
As researchers and developers in the pharmaceutical and chemical sciences, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of specialized chemical reagents like 4-Chloro-5-methoxy-2-methyl-quinoline demand a meticulous, informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Profile & Immediate Safety Precautions
While a specific, comprehensive hazard profile for 4-Chloro-5-methoxy-2-methyl-quinoline is not extensively documented, the toxicological properties of structurally similar quinoline derivatives necessitate handling it as a hazardous substance.[1][2] Quinolines as a class can be toxic if swallowed or absorbed through the skin, cause serious skin and eye irritation, and may be suspected of causing genetic defects.[3][4][5] Therefore, a conservative and rigorous approach to safety is mandatory.
Essential Personal Protective Equipment (PPE):
Before handling the compound or its waste, ensure the following PPE is worn:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use. Dispose of contaminated gloves after use in accordance with applicable laws.[7]
-
Skin Protection: A full-length laboratory coat is required to prevent skin contact.[2]
-
Respiratory Protection: All handling of solid material or solutions should occur in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[6]
Quantitative Hazard Data Summary
For rapid risk assessment, the following table summarizes the hazard classifications for closely related chloro-methoxy-methyl-quinoline compounds. This data should be used as a guiding framework for handling 4-Chloro-5-methoxy-2-methyl-quinoline.
| Hazard Category | GHS Classification | Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [8] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [8] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation | [8] |
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate & Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill zone. Ensure adequate ventilation, preferably by using a fume hood, and remove all sources of ignition.[6]
-
Don PPE: Wear the complete set of PPE as described in Section 1 before approaching the spill.
-
Contain the Spill: For solid spills, prevent the generation of dust.[1] For liquid spills, create a dike around the spill's edge using an inert absorbent material like vermiculite or cat litter.[9]
-
Absorb & Collect:
-
Solid Spills: Carefully sweep or scoop the solid material into a suitable, labeled, and closed container for disposal.[10] Avoid actions that create dust.[1]
-
Liquid Spills: Add inert absorbent material, working from the outside of the spill inwards.[9] Once fully absorbed, scoop the material into a designated hazardous waste container.[7][9]
-
-
Decontaminate: Clean the spill area and any affected equipment thoroughly.[9] Use a suitable solvent (e.g., ethanol, acetone) to rinse non-disposable equipment, collecting the rinsate as hazardous liquid waste.[1]
-
Dispose of Cleanup Materials: All contaminated materials, including absorbents, gloves, and wipes, must be collected and disposed of as hazardous waste.[7]
Comprehensive Disposal Workflow
The disposal of 4-Chloro-5-methoxy-2-methyl-quinoline must not be done via standard trash or sewer systems.[3][7] It must be managed as hazardous chemical waste according to institutional, local, and national regulations.[11]
Step 1: Waste Segregation
Proper segregation is fundamental to safe disposal. Do not mix this waste with other incompatible waste streams. [1][11]
-
Solid Waste: This includes unused or expired 4-Chloro-5-methoxy-2-methyl-quinoline, contaminated weighing papers, filter papers, and contaminated PPE (e.g., gloves, wipes).
-
Liquid Waste: This includes any solutions containing dissolved 4-Chloro-5-methoxy-2-methyl-quinoline and the first rinse of any contaminated glassware.[1]
Step 2: Container Selection and Labeling
-
Container Choice: Use only containers that are in good condition, compatible with the chemical, and can be securely sealed.[11] For liquid waste, ensure the container is leak-proof. The original product container is often a suitable choice for disposing of unused material.[2]
-
Labeling: All waste containers must be clearly and accurately labeled from the moment waste is first added.[11] The label must include:
Step 3: Temporary On-site Storage
-
Store sealed waste containers in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) near the point of generation.[11]
-
Ensure the storage area is away from incompatible materials.[2]
-
Containers should be stored upright in a manner that prevents tipping or leakage, and secondary containment is highly recommended.[11][12]
Step 4: Final Disposal
-
The final disposal of 4-Chloro-5-methoxy-2-methyl-quinoline waste must be conducted through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[1][2][8][10]
-
These facilities utilize methods such as high-temperature incineration or other chemical treatments to neutralize the compound's hazardous properties.[1] Never attempt to treat the chemical waste yourself unless you are specifically trained and equipped to do so.
Decontamination Procedures
-
Glassware: Thoroughly rinse all contaminated glassware with a suitable solvent (e.g., acetone, ethanol). The initial rinsate must be collected and disposed of as hazardous liquid waste.[1] Subsequent washes with soap and water can follow.
-
Work Surfaces: Decontaminate benches and fume hood surfaces by wiping them down with a cloth dampened with an appropriate solvent, followed by a standard cleaning agent. Dispose of the cleaning materials as solid hazardous waste.
Disposal Decision-Making Diagram
The following diagram illustrates the logical workflow for the proper disposal of 4-Chloro-5-methoxy-2-methyl-quinoline.
Caption: Disposal workflow for 4-Chloro-5-methoxy-2-methyl-quinoline.
References
- BenchChem. (2025). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
- BenchChem. (2025).
- Echemi. (n.d.). 4-Chloro-2-methoxy-6-methylquinoline SDS.
- CPAchem Ltd. (2023).
- Central Drug House (P) Ltd. (n.d.).
- Fisher Scientific. (2025). Safety Data Sheet for 5-Chloro-8-hydroxyquinoline.
- Tokyo Chemical Industry. (2025).
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Chloro-8-methoxy-2-methylquinoline.
- University of St Andrews. (n.d.). Spill procedure: Clean-up guidance.
- Sigma-Aldrich. (2025).
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- DC Fine Chemicals. (2024).
- University of Cambridge. (n.d.). Disposal of Chemical Waste.
- Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Chemos GmbH & Co.KG. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cpachem.com [cpachem.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. chemos.de [chemos.de]
- 6. echemi.com [echemi.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. qmul.ac.uk [qmul.ac.uk]
- 10. fishersci.com [fishersci.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
